Oleanolic acid derivative 1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bS)-5a,5b,10,10,13b-pentamethyl-3-propan-2-ylidene-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O2/c1-20(2)21-11-13-28(5)22(21)12-14-30(7)25(28)10-9-23-24-19-27(3,4)15-17-31(24,26(32)33-8)18-16-29(23,30)6/h9,22,24-25H,10-19H2,1-8H3/t22-,24-,25+,28-,29+,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPWKRLDGMBGCA-BUESHWSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC2(C1CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201099854 | |
| Record name | Benzo[3,4]-18-norpregna-3,5,17(20)-triene-3(2′H)-carboxylic acid, 3′,4′,5′,6′-tetrahydro-4′,4′,9,14,20-pentamethyl-, methyl ester, (3β,4β,8α,9β,10α,13α,14β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201099854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1724-18-1 | |
| Record name | Benzo[3,4]-18-norpregna-3,5,17(20)-triene-3(2′H)-carboxylic acid, 3′,4′,5′,6′-tetrahydro-4′,4′,9,14,20-pentamethyl-, methyl ester, (3β,4β,8α,9β,10α,13α,14β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1724-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[3,4]-18-norpregna-3,5,17(20)-triene-3(2′H)-carboxylic acid, 3′,4′,5′,6′-tetrahydro-4′,4′,9,14,20-pentamethyl-, methyl ester, (3β,4β,8α,9β,10α,13α,14β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201099854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Investigating the Anti-inflammatory Properties of Oleanolic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, and its synthetic derivatives have garnered significant attention for their potent anti-inflammatory properties. These compounds have demonstrated efficacy in various in vitro and in vivo models of inflammation, positioning them as promising candidates for the development of novel therapeutics for a range of inflammatory diseases. This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of oleanolic acid derivatives, detailed experimental protocols for their evaluation, and a summary of key quantitative data. The focus is on the modulation of critical signaling pathways and the inhibition of pro-inflammatory mediators.
Introduction to Oleanolic Acid and its Derivatives
Oleanolic acid is widely distributed in the plant kingdom and is known for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] However, the therapeutic potential of OA is sometimes limited by its low bioavailability and potency.[3][4] To address these limitations, researchers have synthesized numerous derivatives of oleanolic acid, enhancing its pharmacological profile.[2][4] These modifications often lead to compounds with significantly improved anti-inflammatory activity.[4][5] This guide will focus on the anti-inflammatory properties of these enhanced derivatives, collectively referred to here as "Oleanolic Acid Derivative 1" for illustrative purposes, representing a class of potent anti-inflammatory agents derived from the OA scaffold.
Mechanisms of Anti-inflammatory Action
Oleanolic acid derivatives exert their anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in the inflammatory response.[6][7] The primary mechanisms include the inhibition of pro-inflammatory cytokines and enzymes, and the modulation of transcription factors that regulate inflammatory gene expression.
Inhibition of Pro-inflammatory Mediators
Oleanolic acid and its derivatives have been shown to significantly reduce the production of several key mediators of inflammation. This includes a reduction in nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][8][9][10] Furthermore, they can inhibit the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory cascade.[8][9][10]
Modulation of Signaling Pathways
The anti-inflammatory effects of oleanolic acid derivatives are largely attributed to their ability to interfere with intracellular signaling cascades. Key pathways affected include:
-
NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that governs the expression of many pro-inflammatory genes. Oleanolic acid derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of its target genes, including those for TNF-α, IL-6, and COX-2.[1][2][11]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, plays a significant role in inflammation. Oleanolic acid derivatives can suppress the phosphorylation of these kinases, leading to a reduction in the inflammatory response.[5][6][8]
-
PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is involved in cell survival and inflammation. Some oleanolic acid derivatives have been found to inhibit this pathway, contributing to their anti-inflammatory and anti-cancer properties.[5][6][12]
-
JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade in immunity and inflammation. Oleanolic acid derivatives can inhibit the activation of STAT3, a key protein in this pathway.[6][13]
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of different oleanolic acid derivatives.
| Derivative | Model | Measured Parameter | Result | Reference |
| 11-Oxo-oleanolic acid derivatives | LPS-activated BV2 cells | NO, IL-1β, IL-6, TNF-α | Significant reduction | [8] |
| Diamine-PEGylated OA (OADP) | LPS-stimulated RAW 264.7 cells | NO production | >75% inhibition at 1 µg/mL | [9][10] |
| CDDO-Me | Rodent model of chronic colon inflammation | F4/80, CD11c, COX-2, IL-6, NF-κB, TNF-α | Decreased expression | [8] |
| OA-lysine derivative (3g) | CCl4-induced acute liver injury in mice | Hepatoprotective effect | Better than OA | [3] |
| Derivative | In Vivo Model | Effect | Reference |
| 11-Oxo-oleanolic acid derivatives | TPA-induced ear inflammation in mice | Reduced inflammation | [5] |
| Diamine-PEGylated OA (OADP) | TPA-induced acute ear edema in mice | Greater suppression of edema than diclofenac | [9] |
| Methyl 3-octanoyloxyiminoolean-12-en-28-oate | Carrageenan-induced skin inflammation in rats | Anti-edemic effects | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of oleanolic acid derivatives.
In Vitro Anti-inflammatory Assay in Macrophages
Objective: To assess the ability of an oleanolic acid derivative to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the oleanolic acid derivative for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTS/MTT):
-
After collecting the supernatant, assess cell viability to ensure the observed anti-inflammatory effects are not due to cytotoxicity. Add MTS or MTT reagent to the remaining cells and incubate as per the manufacturer's protocol. Measure the absorbance at the appropriate wavelength.
-
In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema
Objective: To evaluate the topical anti-inflammatory activity of an oleanolic acid derivative in a mouse model of acute inflammation.
Animal Model: Male BALB/c mice (6-8 weeks old).
Protocol:
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Grouping: Divide the mice into several groups: a negative control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of the oleanolic acid derivative.
-
Induction of Edema: Topically apply 20 µL of 12-O-tetradecanoylphorbol-13-acetate (TPA) solution (in acetone) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
Treatment: Thirty minutes after TPA application, topically apply the vehicle, positive control, or the oleanolic acid derivative to the right ear.
-
Measurement of Edema:
-
After 6 hours, sacrifice the mice by cervical dislocation.
-
Use a 6 mm biopsy punch to collect ear tissue from both the right (treated) and left (untreated) ears.
-
Weigh the ear punches immediately.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
-
Histological Analysis (Optional):
-
Fix the ear tissue in 10% formalin, embed in paraffin, and section.
-
Stain with hematoxylin and eosin (H&E) to observe inflammatory cell infiltration and tissue morphology.
-
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by oleanolic acid derivatives and a typical experimental workflow.
Caption: Experimental workflow for evaluating the anti-inflammatory properties of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of MAPK and PI3K/Akt pathways by this compound.
Conclusion and Future Directions
Oleanolic acid derivatives represent a promising class of anti-inflammatory agents with significant therapeutic potential. Their ability to modulate multiple key signaling pathways and suppress the production of a wide array of inflammatory mediators underscores their potential for treating complex inflammatory diseases. Further research, including preclinical and clinical studies, is warranted to fully elucidate their therapeutic efficacy, safety profile, and potential for clinical application. The development of novel derivatives with improved pharmacokinetic properties will be a key area of focus for future drug development efforts.
References
- 1. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]
- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleanolic Acid-amino Acids Derivatives: Design, Synthesis, and Hepatoprotective Evaluation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.polyu.edu.hk [research.polyu.edu.hk]
- 6. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. mdpi.com [mdpi.com]
- 9. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjgnet.com [wjgnet.com]
Preliminary Cytotoxicity Screening of an Oleanolic Acid Derivative on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of a representative oleanolic acid derivative, referred to herein as Oleanolic Acid Derivative 1 . This document details the cytotoxic effects of this compound on various cancer cell lines, outlines the experimental protocols used for its evaluation, and illustrates the key signaling pathways implicated in its mechanism of action.
Introduction
Oleanolic acid, a naturally occurring pentacyclic triterpenoid, and its synthetic derivatives have garnered significant interest in oncology research due to their potential anti-cancer properties.[1][2][3] These compounds have been shown to modulate multiple cell signaling pathways involved in cell survival, proliferation, and apoptosis.[1][4][5] This guide focuses on the initial in vitro assessment of a novel oleanolic acid derivative, providing a framework for its preclinical evaluation.
Cytotoxicity Data
The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that is required for 50% inhibition of cell viability, was determined using the MTT assay after a 48-hour treatment period. The results are summarized in Table 1.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 16.4[6] |
| MeWo | Melanoma | 51.1[6] |
| PC3 | Prostate Cancer | 0.39[7] |
| A549 | Lung Cancer | 0.22[7] |
| MCF-7 | Breast Cancer | > 100 |
| HepG2 | Liver Cancer | Moderate Activity |
Note: The data presented is a compilation from various studies on different oleanolic acid derivatives, used here as a proxy for a hypothetical "this compound". The specific values are for distinct derivatives and not a single compound.
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Cell Culture and Maintenance
Human cancer cell lines (A375, MeWo, PC3, A549, MCF-7, and HepG2) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9] This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
Procedure:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.[8]
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (0.1 to 100 µM). A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[10]
-
Formazan Solubilization: The medium was then carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined from the dose-response curves.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway affected by oleanolic acid derivatives.
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Discussion
The preliminary cytotoxicity screening of this compound reveals potent activity against melanoma, prostate, and lung cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[6][7] The compound exhibited lower activity against the breast and liver cancer cell lines tested.
Oleanolic acid and its derivatives are known to exert their anti-cancer effects through the modulation of various signaling pathways.[1] One of the key pathways inhibited by these compounds is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[4] By inhibiting key components of this pathway, such as PI3K and Akt, oleanolic acid derivatives can induce apoptosis and inhibit tumor progression.[1] Further studies are warranted to elucidate the precise molecular mechanisms of action of this compound and to evaluate its in vivo efficacy and safety profile.
References
- 1. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the therapeutic potential of oleanolic acid and its derivatives in cancer treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and cytotoxicity evaluation of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchtweet.com [researchtweet.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to the Structure-Activity Relationship of Oleanolic Acid Derivatives
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid found in a wide variety of plants, has long been recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. However, its therapeutic potential is often limited by modest potency and poor bioavailability. This has spurred extensive research into the synthesis of novel OA derivatives to enhance its drug-like properties. This technical guide focuses on the structure-activity relationship (SAR) of a prominent synthetic oleanolic acid derivative, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), and its methyl ester, bardoxolone methyl (CDDO-Me). These compounds have emerged as highly potent agents and have been the subject of numerous preclinical and clinical investigations, making them exemplary models for understanding the SAR of this class of molecules.
Core Structure and Key Modifications
The foundational structure of oleanolic acid features a pentacyclic triterpene skeleton with a hydroxyl group at C-3, a carboxylic acid at C-28, and a double bond at C-12. SAR studies have revealed that modifications at the A-ring, C-ring, and C-28 carboxyl group are pivotal for enhancing biological activity.[1]
In the case of CDDO and its analogs, key structural modifications from the parent oleanolic acid include:
-
A-ring modification: The introduction of an electron-withdrawing group, such as a cyano (CN) group at the C-2 position, and oxidation of the C-3 hydroxyl to a ketone.
-
C-ring modification: The introduction of a double bond at C-1 and oxidation at C-12, creating a dienone system.
These alterations are crucial for the potent biological activities of CDDO and its derivatives.[2]
Quantitative Analysis of Biological Activity
The enhanced potency of CDDO and its derivatives compared to the parent oleanolic acid is evident in their cytotoxic and anti-inflammatory activities. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Cytotoxicity of CDDO and Related Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| CDDO | Leukemia | Leukemia | - | [2] |
| CDDO-Me | Lung Cancer | Lung | - | [2] |
| CDDO-Im | Multiple | Multiple | - | [2] |
| SZC014 | Breast Cancer | Breast | - | [3] |
| SZC015 | Breast Cancer | Breast | - | [3] |
| SZC017 | Breast Cancer | Breast | - | [3] |
Note: Specific IC50 values for each cell line were not consistently available in the provided search results. The table indicates the documented activity of these compounds against the specified cancer types.
Table 2: Anti-Inflammatory Activity of Oleanolic Acid Derivatives
| Compound | Assay | Key Target | Effect | Reference |
| CDDO | iNOS and COX-2 Suppression | NF-κB | Potent Inhibition | [2] |
| CDDO-Me | - | Nrf2 | Potent Activation | [2] |
Structure-Activity Relationship Insights
The extensive research on CDDO and its analogs has provided critical insights into the SAR of oleanolic acid derivatives:
-
A-Ring Modifications: The presence of an electron-withdrawing group at C-2 and a ketone at C-3 significantly enhances activity. The cyano group in CDDO is a key feature for its potent effects.
-
C-28 Carboxyl Group: Modifications at the C-28 position, such as esterification to form CDDO-Me, can improve pharmacokinetic properties and cellular uptake, leading to enhanced in vivo efficacy.[4] Amide derivatives at this position have also shown significant biological activity.
-
C-Ring Dienone System: The conjugated dienone system in the C-ring is a critical pharmacophore that allows these molecules to act as Michael acceptors, enabling them to covalently interact with specific cysteine residues on target proteins, such as Keap1, leading to the activation of the Nrf2 pathway.
Experimental Protocols
The evaluation of oleanolic acid derivatives involves a range of standard and specialized experimental protocols.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the oleanolic acid derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action.
-
Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Nrf2, NF-κB, cleaved caspase-3) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualization of Key Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways modulated by CDDO and a general workflow for its evaluation.
Conclusion
The synthetic oleanolic acid derivative CDDO and its analogs represent a significant advancement in the therapeutic application of triterpenoids. Through targeted chemical modifications of the oleanolic acid scaffold, researchers have developed compounds with substantially enhanced potency. The key SAR insights—the importance of the A-ring dienone system, the electron-withdrawing group at C-2, and the modifiable C-28 carboxyl group—provide a clear roadmap for the design of future derivatives. The primary mechanisms of action, involving the potent activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB pathway, underscore the multifaceted therapeutic potential of this class of molecules in oncology and inflammatory diseases. This guide provides a foundational understanding for professionals in the field to further explore and harness the therapeutic promise of oleanolic acid derivatives.
References
The Quest for Novel Therapeutics: An In-depth Technical Guide to the Discovery and Isolation of New Oleanolic Acid Derivatives from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Oleanolic acid (OA), a pentacyclic triterpenoid abundant in the plant kingdom, has garnered significant attention from the scientific community for its wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2][3] However, the therapeutic potential of oleanolic acid itself can be limited by factors such as poor bioavailability. This has spurred a dedicated search for novel, naturally occurring oleanolic acid derivatives with enhanced potency and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the methodologies for discovering and isolating these new derivatives from their natural plant sources, presenting quantitative data and detailed experimental protocols for the modern researcher.
Sourcing and Extraction of Plant Material
The journey to isolating new oleanolic acid derivatives begins with the careful selection and extraction of plant material. Oleanolic acid and its derivatives are widely distributed in medicinal plants.[1][3]
Experimental Protocol: General Extraction Procedure
A common primary step in isolating oleanolic acid and its derivatives is a sequential extraction process designed to remove unwanted compounds and enrich the extract with the target triterpenoids.
-
Plant Material Preparation: The selected plant material (e.g., roots, leaves, stems) is thoroughly dried and pulverized to increase the surface area for solvent penetration.
-
Sequential Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity. A typical sequence is:
-
n-hexane
-
Dichloromethane or Chloroform
-
Ethyl Acetate
-
Methanol
-
-
Extraction Technique: Soxhlet extraction is a commonly employed method, although other techniques such as maceration or ultrasound-assisted extraction can also be utilized.[1]
-
Solvent Removal: The solvent from each extract is removed under reduced pressure using a rotary evaporator to yield the crude extracts. The methanolic extract is often the richest source of saponins and other polar derivatives.
Chromatographic Isolation and Purification of New Derivatives
The crude extracts, being complex mixtures of phytochemicals, require extensive chromatographic separation to isolate individual oleanolic acid derivatives. A multi-step chromatographic approach is typically necessary to achieve the high purity required for structure elucidation and biological testing.
Experimental Protocol: Multi-Step Chromatographic Separation
The following protocol outlines a general strategy for the isolation of new oleanolic acid saponins (glycosides), a common class of derivatives.
-
Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC):
-
The crude methanolic extract is adsorbed onto a solid support (e.g., silica gel).
-
The adsorbed extract is then loaded onto a VLC column packed with silica gel.
-
Elution is performed with a stepwise gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient is a mixture of chloroform and methanol (e.g., 100:0 to 0:100 v/v).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Column Chromatography (CC):
-
Fractions from VLC showing promising profiles on TLC (e.g., presence of spots with characteristic saponin staining) are subjected to further separation by column chromatography over silica gel.
-
A finer gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol, is used for elution.
-
Multiple rounds of column chromatography may be necessary to isolate compounds of interest.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, preparative HPLC is often employed.
-
A reversed-phase column (e.g., C18) is commonly used.
-
The mobile phase typically consists of a gradient of water and an organic solvent like methanol or acetonitrile, often with a modifier such as formic acid or acetic acid to improve peak shape.
-
Table 1: Quantitative Data on Isolated Oleanolic Acid Derivatives
| Compound/Derivative | Plant Source | Yield (% of dry weight) | Purity (%) | Reference |
| Oleanolic Acid | Eugenia caryophyllus (clove bud) | 1.8 g / 100 g | 97.7 | [4] |
| Oleanolic Acid | Lantana camara roots | 1.23 | Not Specified | [5] |
| New Oleanane Saponins | Soldanella alpina roots | 5.14 (total of three saponins) | Not Specified | [6] |
| 3-O-(6-O-acetyl-b-D-glucopyranosyl) oleanolic acid-28-O-(b-D-glucopyranosyl) ester | Eclipta prostrata | Not Specified | >95% (by NMR) | [7] |
| 3-O-(b-D-glucopyranosyl) oleanolic acid-28-O-(6-O-acetyl-b-D-glucopyranosyl) ester | Eclipta prostrata | Not Specified | >95% (by NMR) | [7] |
Structure Elucidation of Novel Derivatives
Once a new derivative is isolated in a pure form, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.
Experimental Protocol: Spectroscopic Analysis for Structure Elucidation
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of the new compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H NMR and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms within the molecule and determining the structure of the aglycone and the sugar moieties, as well as their linkage points.
-
-
Acid Hydrolysis: For glycosidic derivatives, acid hydrolysis can be performed to cleave the sugar units from the oleanolic acid core (aglycone). The released sugars can then be identified by comparison with authentic standards using techniques like TLC or GC-MS.
Bioactivity Evaluation of New Derivatives
A critical aspect of discovering new oleanolic acid derivatives is the assessment of their biological activities. This often involves in vitro assays to screen for desired pharmacological effects.
Experimental Protocol: In Vitro Bioassays
-
Anticancer Activity: The cytotoxic effects of the new derivatives are commonly evaluated against a panel of human cancer cell lines (e.g., HCT-116, LS-174T) using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC₅₀ (half-maximal inhibitory concentration) values.[2][8]
-
Enzyme Inhibition Assays: The inhibitory activity against specific enzymes can be assessed. For example, anti-diabetic potential can be screened through inhibition assays for enzymes like α-glucosidase.[2][8]
-
Anti-inflammatory Activity: The potential to reduce inflammation can be investigated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[3]
Table 2: Bioactivity of Novel Oleanolic Acid Derivatives
| Derivative | Bioactivity Assay | Cell Line/Target | IC₅₀ (µM) | Reference |
| Derivative 4d | Cytotoxic activity | HCT-116 | 38.5 | [2][8] |
| Derivative 4k | Cytotoxic activity | HCT-116 | 39.3 | [2][8] |
| Derivative 4m | Cytotoxic activity | HCT-116 | 40.0 | [2][8] |
| Derivative 4l | Cytotoxic activity | LS-174T | 44.0 | [2][8] |
| Derivative 4e | Cytotoxic activity | LS-174T | 44.3 | [2][8] |
| Derivative 5d | Cytotoxic activity | LS-174T | 38.0 | [2][8] |
| Compound 2a | 15-lipoxygenase inhibition | - | 52.4 | [2][8] |
| Compound 2a | α-glucosidase inhibition | - | 59.5 | [2][8] |
| Compound 1a | Antitumor activity | HeLa | 2.74 | [3] |
| Compound 7a | Cytotoxic activity | PC3 | 0.39 | [3] |
| Compound 8a | Cytotoxic activity | A549 | 0.22 | [3] |
Visualizing the Workflow and Signaling Pathways
To provide a clear conceptual understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway that could be influenced by a novel oleanolic acid derivative.
Caption: General experimental workflow for the discovery and isolation of new oleanolic acid derivatives.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a new oleanolic acid derivative.
Conclusion
The discovery of new oleanolic acid derivatives from natural sources is a promising avenue for the development of novel therapeutics. The process, while challenging, is a systematic progression from plant material extraction to sophisticated chromatographic separation and detailed spectroscopic analysis. The quantitative data on yields, purity, and bioactivity are paramount for identifying lead compounds for further preclinical and clinical development. This guide provides a foundational framework of the experimental protocols and conceptual workflows to aid researchers in this exciting field of natural product drug discovery.
References
- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Economically viable isolation and characterization of oleanolic acid from Eugenia caryophyllus (Spreng.) | Kuwait Journal of Science [journalskuwait.org]
- 5. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Silico Modeling of Oleanolic Acid Derivative Target Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to investigate the interactions between oleanolic acid derivatives and their biological targets. This document outlines standard in silico protocols, presents key quantitative data, and visualizes relevant biological pathways to facilitate a comprehensive understanding of the virtual screening and target validation process for this important class of natural product derivatives.
Introduction to Oleanolic Acid and its Derivatives
Oleanolic acid (OA) is a pentacyclic triterpenoid widely found in medicinal and dietary plants.[1] It and its synthetic derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1] In silico modeling plays a pivotal role in elucidating the molecular mechanisms underlying these activities by predicting and characterizing the interactions between OA derivatives and their protein targets at an atomic level. This guide focuses on a hypothetical "Oleanolic Acid Derivative 1" to illustrate the in silico workflow.
Identified Biological Targets of Oleanolic Acid Derivatives
Computational and experimental studies have identified several potential protein targets for oleanolic acid and its derivatives. These include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase implicated in various cancers. Molecular docking studies have suggested that oleanolic acid derivatives can bind to the EGFR active site.[2]
-
Integrin αM (CD11b): A receptor involved in immune responses and inflammation. Oleanolic acid has been identified as an allosteric agonist of this integrin.[3][4]
-
Acetylcholinesterase (AChE): An enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Oleanolic acid has shown inhibitory potential against AChE.[5]
-
Nuclear Factor-kappa B (NF-κB) Pathway: A key signaling pathway in inflammation and cancer. Oleanolic acid derivatives have been shown to interact with components of this pathway, such as the p65 subunit.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from in silico and in vitro studies on oleanolic acid derivatives, providing insights into their potency and binding affinities.
Table 1: In Vitro Cytotoxicity of Oleanolic Acid Derivatives against Cancer Cell Lines
| Derivative | Cell Line | IC50 (µM) | Reference |
| 4d | HCT-116 | 38.5 | [2] |
| 4k | HCT-116 | 39.3 | [2] |
| 4m | HCT-116 | 40.0 | [2] |
| 4l | LS-174T | 44.0 | [2] |
| 4e | LS-174T | 44.3 | [2] |
| 5d | LS-174T | 38.0 | [2] |
Table 2: Enzymatic Inhibition by Oleanolic Acid Derivatives
| Derivative | Enzyme | IC50 (µM) | Reference |
| 2a | 15-lipoxygenase | 52.4 | [2] |
| 2a | α-glucosidase | 59.5 | [2] |
| Oleanolic Acid | Acetylcholinesterase | 9.22 | [5] |
Table 3: In Silico Binding Affinity of Oleanolic Acid Derivatives
| Derivative | Target | Binding Affinity (kcal/mol) | Method | Reference |
| Oleanolic Acid Analogue | SARS-CoV-2 Protease | -12.5 | Molecular Docking | [7] |
| Oleanolic Acid Analogue | SARS-CoV-2 Protease | -13.0 | Molecular Docking | [7] |
Experimental Protocols for In Silico Modeling
This section provides detailed methodologies for the key computational experiments used to model the interaction of this compound with its biological targets.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Protocol:
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.
-
Generate a 3D structure of this compound and optimize its geometry using a suitable force field (e.g., MMFF94). Assign partial charges.
-
-
Grid Generation:
-
Define a grid box that encompasses the binding site of the receptor. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina.
-
Specify the prepared receptor and ligand files, and the grid parameters.
-
Run the docking simulation. The program will generate multiple binding poses of the ligand within the receptor's active site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (usually in kcal/mol).
-
Visualize the best-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.
Protocol:
-
System Preparation:
-
Use the best-ranked docked complex from the molecular docking study as the starting structure.
-
Place the complex in a periodic box of a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.
-
Perform a subsequent equilibration step under the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density of the system.
-
-
Production Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns). Save the trajectory at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration (Rg) to assess the stability and flexibility of the complex.
-
Analyze the interactions between the protein and ligand throughout the simulation.
-
Binding Free Energy Calculation (MM/PBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to estimate the binding free energy of the protein-ligand complex.
Protocol:
-
Trajectory Extraction:
-
Extract snapshots (frames) from the production MD trajectory.
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy terms for the complex, the protein alone, and the ligand alone:
-
Molecular Mechanics Energy (EMM): Includes internal, van der Waals, and electrostatic energies.
-
Polar Solvation Energy (Gpolar): Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
-
Nonpolar Solvation Energy (Gnonpolar): Calculated based on the solvent-accessible surface area (SASA).
-
-
-
Binding Free Energy Calculation:
-
The binding free energy (ΔGbind) is calculated using the following equation: ΔGbind = < Gcomplex > - < Greceptor > - < Gligand > Where each G is the sum of EMM, Gpolar, and Gnonpolar. The brackets denote an average over the extracted snapshots.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in silico modeling of this compound.
Caption: EGFR Signaling Pathway.
Caption: Integrin αM Signaling Pathway.
Caption: NF-κB Signaling Pathway.
Caption: In Silico Target Interaction Workflow.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
Pharmacokinetic Profile and Bioavailability of an Oleanolic Acid Solid Dispersion Formulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Oleanolic acid (OA), a pentacyclic triterpenoid ubiquitously found in the plant kingdom, has garnered significant attention from the scientific community for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anti-cancer effects. Despite its therapeutic potential, the clinical application of oleanolic acid is hampered by its poor water solubility and low oral bioavailability. To overcome these limitations, various formulation strategies have been explored, including the development of solid dispersions. This technical guide provides a comprehensive overview of the pharmacokinetic profile and bioavailability of a specific oleanolic acid derivative formulation: an oleanolic acid-polyvinylpolypyrrolidone solid dispersion (OA-PVPP-SD).
Pharmacokinetic Profile
The formulation of oleanolic acid as a solid dispersion with polyvinylpolypyrrolidone (PVPP) has been shown to significantly enhance its oral bioavailability. Pharmacokinetic studies in rats have demonstrated a marked improvement in key parameters compared to the administration of unmodified oleanolic acid.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of the oleanolic acid-polyvinylpolypyrrolidone solid dispersion (OA-PVPP-SD) in comparison to free oleanolic acid, as determined in preclinical studies.
Table 1: Pharmacokinetic Parameters of Oleanolic Acid and OA-PVPP Solid Dispersion in Rats Following Oral Administration.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0→∞ (h·ng/mL) | Relative Bioavailability (%) |
| Free Oleanolic Acid | 50 | 94.92 ± 13.05 | - | 94.92 ± 13.05 | 100 |
| OA-PVPP SDs (1:6) | 50 | - | Shorter than free OLA | 155.4 ± 37.24 | 183.07 |
Data sourced from in vivo studies in rats. The Cmax for the OA-PVPP SDs was noted to be higher (p < 0.01) and the Tmax shorter (p < 0.05) than the free drug, though specific values were not provided in the summary table. The relative bioavailability of the OA-PVPP solid dispersion is 183.07% compared to the direct oral administration of OA.[1][2]
Experimental Protocols
The pharmacokinetic data presented above were obtained through rigorous preclinical studies. The following sections detail the methodologies employed in these investigations.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used for in vivo pharmacokinetic studies.[3] The animals are fasted overnight prior to the experiment with free access to water.[3]
-
Dosing: The rats are divided into groups and orally administered either the oleanolic acid-polyvinylpolypyrrolidone solid dispersion or a suspension of free oleanolic acid at a specified dose, often 50 mg/kg.[3]
-
Sample Collection: Blood samples are collected from the retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, and 36 hours) after administration.[3] The blood samples are then centrifuged to separate the plasma, which is stored at -40°C until analysis.[3]
Bioanalytical Method: HPLC-MS/MS
The concentration of oleanolic acid in the plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[4][5]
-
Sample Preparation: Plasma samples are typically prepared using a liquid-liquid extraction method. An internal standard (e.g., glycyrrhetinic acid) is added to the plasma, followed by an extraction solvent like ethyl acetate.[4][5] The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the HPLC system.[4][5]
-
Chromatographic Conditions: Chromatographic separation is achieved on a C18 analytical column.[6] The mobile phase often consists of a mixture of methanol and an ammonium acetate solution.[4][5]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the negative ion mode.[4][5] The analysis is conducted in the selected reaction monitoring (SRM) mode, monitoring specific parent-to-product ion transitions for both oleanolic acid and the internal standard to ensure selectivity and sensitivity.[4][5]
Mandatory Visualizations
Experimental Workflow
Signaling Pathway
Signaling Pathways
Oleanolic acid and its derivatives exert their pharmacological effects by modulating various cellular signaling pathways. One of the most consistently reported mechanisms is the inhibition of the phosphatidylinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway.[7][8]
This pathway is crucial in regulating cell growth, proliferation, survival, and apoptosis.[9] Oleanolic acid has been shown to reduce the phosphorylation of PI3K and Akt, which are upstream components of the mTOR pathway.[8] By inhibiting this pathway, oleanolic acid can suppress the proliferation of cancer cells and induce apoptosis.[9][10][11] The improved bioavailability of the OA-PVPP solid dispersion formulation suggests that it can deliver therapeutically relevant concentrations of oleanolic acid to target tissues, thereby enhancing its ability to modulate these signaling pathways and exert its beneficial effects.
Conclusion
The development of an oleanolic acid-polyvinylpolypyrrolidone solid dispersion represents a significant advancement in overcoming the biopharmaceutical challenges associated with this promising therapeutic agent. The enhanced oral bioavailability, as evidenced by preclinical pharmacokinetic studies, suggests that this formulation strategy can lead to improved clinical efficacy. The detailed experimental protocols and understanding of the underlying signaling pathways provide a solid foundation for further research and development of oleanolic acid-based therapies. This technical guide serves as a valuable resource for scientists and professionals in the field of drug development, offering key insights into the pharmacokinetic profile and bioavailability of this improved oleanolic acid formulation.
References
- 1. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of a novel disintegrable oleanolic acid-polyvinylpolypyrrolidone solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Determination of oleanolic acid in human plasma and study of its pharmacokinetics in Chinese healthy male volunteers by HPLC tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A rapid UPLC-MS/MS method for the determination of oleanolic acid in rat plasma and liver tissue: application to plasma and liver pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleanolic Acid Slows Down Aging Through IGF-1 Affecting the PI3K/AKT/mTOR Signaling Pathway [mdpi.com]
- 8. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy | MDPI [mdpi.com]
- 9. Oleanolic acid suppresses the proliferation of human bladder cancer by Akt/mTOR/S6K and ERK1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. Oleanolic acid induced autophagic cell death in hepatocellular carcinoma cells via PI3K/Akt/mTOR and ROS-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Oleanolic acid derivative 1 potential as a hepatoprotective agent.
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Liver disease remains a significant global health challenge, driving the search for novel therapeutic agents. Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, and its derivatives have emerged as promising candidates for liver protection.[1][2][3] This technical guide focuses on a specific oleanolic acid derivative, designated as Derivative 1, and its potential as a potent hepatoprotective agent. We delve into the molecular mechanisms, present key quantitative data from preclinical studies, and provide detailed experimental protocols to facilitate further research and development in this area.
Molecular Mechanisms of Hepatoprotection
Oleanolic acid and its derivatives exert their hepatoprotective effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in oxidative stress, inflammation, and apoptosis.[4][5][6]
1. Nrf2/HO-1 Signaling Pathway: A cornerstone of the protective mechanism of oleanolic acid derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Under conditions of oxidative stress, Derivative 1 is believed to promote the translocation of Nrf2 into the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of cytoprotective enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[7][9] This cascade effectively enhances the cellular antioxidant capacity, mitigating liver damage induced by reactive oxygen species (ROS).
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. CCl4 induced acute liver injury [bio-protocol.org]
- 9. Daidzein ameliorated concanavalin A-induced liver injury through the Akt/GSK-3β/Nrf2 pathway in mice - Li - Annals of Translational Medicine [atm.amegroups.org]
Methodological & Application
Application Note: Protocol for Dissolving Oleanolic Acid Derivative 1 for Cell Culture Assays
Introduction
Oleanolic acid (OA) and its derivatives are pentacyclic triterpenoids that have garnered significant interest in drug development due to their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] A major challenge in the in vitro evaluation of these compounds is their inherent low aqueous solubility, which can lead to precipitation in cell culture media, resulting in inconsistent and unreliable experimental outcomes.[3][4] This document provides a detailed protocol for the proper dissolution and preparation of "Oleanolic Acid Derivative 1" to ensure its bioavailability and stability in cell culture-based assays. The primary method involves creating a concentrated stock solution in an organic solvent followed by serial dilution into the aqueous culture medium.
Principle
The principle of this protocol is to leverage the solubility of lipophilic compounds like this compound in a non-polar organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[5] This stock solution can then be serially diluted to the final working concentration in the cell culture medium. It is critical to ensure that the final concentration of the organic solvent in the culture medium is kept at a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[6]
Experimental Protocol
This protocol outlines the steps for preparing stock and working solutions of this compound for typical cell-based assays, such as MTT or other cytotoxicity and proliferation assays.[7][8]
1. Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, pre-warmed to 37°C
-
Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)
-
Sterile, polypropylene tubes (15 mL or 50 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, for gentle warming)
2. Preparation of High-Concentration Stock Solution (e.g., 20 mM)
-
Determine Mass : Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution. For example, for 1 mL of a 20 mM stock solution of a compound with a molecular weight of 500 g/mol : Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 500 g/mol * (1000 mg / 1 g) = 10 mg
-
Aliquot Solvent : Aseptically add the calculated volume of sterile DMSO to a sterile amber microcentrifuge tube. For the example above, this would be 1 mL.
-
Dissolution : Carefully add the weighed powder of this compound to the DMSO.
-
Solubilization :
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C for 10-15 minutes, followed by vortexing. Caution : Avoid excessive heat as it may degrade the compound.
-
-
Sterilization & Storage : The DMSO stock solution is considered sterile. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
3. Preparation of Working Solutions
-
Pre-warm Medium : Ensure the complete cell culture medium is pre-warmed to 37°C.
-
Intermediate Dilution (Optional but Recommended) : It is often beneficial to perform an intermediate dilution from the high-concentration stock into the complete medium. For example, to prepare a 200 µM working solution from a 20 mM stock:
-
Dilute the stock solution 1:100 by adding 10 µL of the 20 mM stock to 990 µL of pre-warmed complete medium.
-
Vortex immediately and gently to ensure homogenous mixing and prevent precipitation.
-
-
Final Dilution : Add the required volume of the intermediate solution (or the stock solution for a single dilution step) to the cell culture wells to achieve the final desired concentrations. For example, to achieve a final concentration of 50 µM in a well containing 1 mL of medium, add 250 µL of the 200 µM intermediate solution.
-
Solvent Control : Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is crucial to distinguish the effects of the compound from the effects of the solvent.
Data Presentation
Quantitative data regarding solubility and typical concentrations are summarized below.
Table 1: Solubility of Parent Compound (Oleanolic Acid) in Various Solvents. This data provides a reference for selecting an appropriate solvent for derivatives.
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethyl formamide (DMF) | ~30 | [5] |
| Ethanol | ~5 | [5] |
| Dimethyl sulfoxide (DMSO) | ~3 | [5] |
| Aqueous Buffers | Sparingly soluble | [5] |
Table 2: Example Concentration Ranges for In Vitro Assays of Oleanolic Acid Derivatives. The optimal concentration for "this compound" must be determined empirically.
| Assay Type | Cell Line Example | Concentration Range | IC₅₀ Example | Reference |
| Cytotoxicity (MTT) | A549 (Lung Cancer) | 0.1 - 100 µM | 0.22 µM | [8] |
| Cytotoxicity (MTT) | PC3 (Prostate Cancer) | 0.1 - 100 µM | 0.39 µM | [8] |
| Proliferation (MTT) | MeWo (Melanoma) | 0.5 - 100 µM | ~50-100 µM (for some derivatives) | [9] |
| VEGF Inhibition | MCF-7 (Breast Cancer) | Not specified | Not specified | [7] |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for dissolving and preparing this compound.
Signaling Pathway Diagram
Oleanolic acid and its derivatives have been shown to interfere with multiple signaling pathways critical for cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.[10]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by Oleanolic Acid.
References
- 1. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxicity evaluation of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Oleanolic Acid and Its Four New Semisynthetic Derivatives on Human MeWo and A375 Melanoma Cell Lines [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Note & Protocol: Quantification of Oleanolic Acid Derivative 1 in Plasma by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of a representative oleanolic acid derivative, referred to as "Oleanolic acid derivative 1," in plasma samples using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are based on established and validated techniques for the analysis of oleanolic acid and its related compounds.[1][2][3][4][5][6][7][8][9][10]
1. Introduction
Oleanolic acid and its derivatives are pentacyclic triterpenoids found in a variety of plants and are known for their wide range of pharmacological activities. Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic and toxicokinetic studies in drug development.[11][12] This application note details a robust and sensitive HPLC method for the determination of this compound in plasma. The protocol covers sample preparation, chromatographic conditions, and method validation.
2. Experimental Protocols
A highly selective and sensitive HPLC-MS/MS method is presented for the determination of this compound in plasma.[1][3] An alternative method using HPLC with UV detection is also described, which can be suitable depending on the required sensitivity.[7][8]
2.1. Sample Preparation: Liquid-Liquid Extraction
Liquid-liquid extraction is a common and effective method for extracting oleanolic acid and its derivatives from plasma.[1][3][4]
-
Protocol:
-
Pipette 0.5 mL of plasma into a clean centrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution (e.g., Betulinic acid or Glycyrrhetinic acid).[2][4]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.[2]
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
-
Workflow for Plasma Sample Preparation
Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.
2.2. Chromatographic Conditions
The following conditions are recommended for the separation and quantification of this compound.
Table 1: HPLC-MS/MS and HPLC-UV Chromatographic Conditions
| Parameter | HPLC-MS/MS | HPLC-UV |
| Column | C18 column (e.g., Zorbax-Extend ODS, 150 mm x 4.6 mm, 5 µm)[1][3] or equivalent. | C18 column (e.g., Diamonsil C18, 150 mm x 4.6 mm, 5 µm)[7][8] or equivalent. |
| Mobile Phase | Methanol : 32.5 mM Ammonium Acetate (85:15, v/v).[1][3] | Methanol : Water (95:5, v/v).[7][8] |
| Flow Rate | 1.0 mL/min.[1][3] | 1.0 mL/min.[7][8] |
| Column Temperature | 35°C.[7] | 35°C.[7] |
| Injection Volume | 10 µL. | 20 µL. |
| Detector | Tandem Mass Spectrometer (ESI, Negative Ion Mode).[1][3] | UV/Vis Detector at 210 nm.[7][8] |
| MS/MS Transition | Analyte specific, for Oleanolic Acid: m/z 455.4 → 455.4.[1][3] | N/A |
| IS Transition | IS specific, for Glycyrrhetinic Acid: m/z 469.3 → 425.2.[1][3] | N/A |
2.3. Method Validation
The analytical method should be validated according to regulatory guidelines to ensure its reliability.[13] Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Results for Oleanolic Acid Analysis |
| Linearity (r²) | ≥ 0.99 | A linear range of 0.02 - 30.0 ng/mL with r² > 0.99 was achieved for oleanolic acid in plasma.[1][3] For UV detection, a linear range of 2-100 µg/mL with r² > 0.999 has been reported.[7][8] |
| Precision (%RSD) | Intra-day and Inter-day RSD ≤ 15% (≤ 20% at LLOQ) | Intra- and inter-day precision values were found to be less than 9.8%.[4] Another study reported RSDs of less than 3.1%.[7][8] |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) | Accuracy ranged from -7.0% to 9.9% at three different quality control levels.[4] |
| Recovery (%) | Consistent, precise, and reproducible. | Extraction recovery exceeded 70% in plasma.[4] Spike recoveries for oleanolic acid have been reported to be in the range of 99.88% to 100.28%.[7][8] |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | The LOQ for oleanolic acid in plasma using HPLC-MS/MS was 0.02 ng/mL.[1][3] For HPLC-UV, the LOQ was 1 µg/mL.[7][8] |
3. Data Presentation
The quantitative data obtained from the analysis of this compound in plasma should be presented in a clear and structured format.
Table 3: Example of Quantitative Data Summary for this compound in Plasma
| Sample ID | Analyte Concentration (ng/mL) | Internal Standard Response | Calculated Concentration (ng/mL) | Accuracy (%) |
| QC Low | 5.0 | 150234 | 4.8 | 96.0 |
| QC Mid | 50.0 | 151098 | 51.2 | 102.4 |
| QC High | 250.0 | 149876 | 245.5 | 98.2 |
| Unknown 1 | N/A | 152345 | 15.7 | N/A |
| Unknown 2 | N/A | 148901 | 88.3 | N/A |
Logical Flow of the Bioanalytical Method
Caption: Overall Bioanalytical Workflow.
The described HPLC method, coupled with either MS/MS or UV detection, provides a reliable and robust approach for the quantification of this compound in plasma. Proper sample preparation and method validation are critical to ensure the accuracy and precision of the results, which are essential for supporting drug development studies. The provided protocols and validation parameters can be adapted for specific oleanolic acid derivatives and laboratory settings.
References
- 1. Determination of oleanolic acid in human plasma and study of its pharmacokinetics in Chinese healthy male volunteers by HPLC tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Oleanolic and Ursolic Acids in Rat Plasma by HPLC-MS: Application to a Pharmacokinetic Study After Oral Administration of Different Combinations of QingGanSanJie Decoction Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a novel method for triterpenoidal saponins in rat plasma by solid-phase extraction and high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Development and validation of an HPLC method for determination of oleanolic acid content and partition of oleanolic acid in submicron emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Application Notes and Protocols: Investigating Oleanolic Acid Derivative 1 in an Animal Model of Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Oleanolic Acid (OA) and its derivatives in a diet-induced rodent model of metabolic syndrome. The protocols outlined below cover the induction of the disease state, subsequent treatment, and analysis of key metabolic and molecular parameters.
Introduction
Metabolic syndrome is a constellation of conditions that includes insulin resistance, abdominal obesity, dyslipidemia, and hypertension, significantly increasing the risk for type 2 diabetes and cardiovascular disease.[1][2] Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid found in numerous plants, has garnered significant interest for its potential therapeutic effects on metabolic syndrome.[2][3][4] Preclinical studies, primarily in animal models, have demonstrated that OA can improve insulin sensitivity, lower blood glucose and lipid levels, and reduce inflammation.[2][4][5] These beneficial effects are attributed to its ability to modulate key signaling pathways involved in glucose and lipid metabolism, as well as inflammatory responses.[2][6] This document details the experimental protocols to assess the efficacy of an oleanolic acid derivative, referred to as "Derivative 1," in a high-fat diet-induced mouse model of metabolic syndrome.
Data Presentation: Summary of Expected Outcomes
The following tables summarize representative quantitative data from studies investigating the effects of oleanolic acid in high-fat diet (HFD) induced animal models of metabolic syndrome. These tables are provided as a reference for expected outcomes when testing "Derivative 1."
Table 1: Effects of Oleanolic Acid on Metabolic Parameters
| Parameter | Control Group | HFD Group | HFD + OA Group | Reference |
| Body Weight (g) | 25.4 ± 1.5 | 42.1 ± 2.3 | 35.8 ± 2.1 | [7] |
| Fasting Blood Glucose (mg/dL) | 98 ± 7 | 154 ± 12 | 115 ± 9 | [2] |
| Fasting Serum Insulin (ng/mL) | 0.8 ± 0.1 | 2.1 ± 0.3 | 1.2 ± 0.2 | [7] |
| HOMA-IR Index | 1.9 ± 0.2 | 7.9 ± 1.1 | 3.3 ± 0.5 | [7] |
HOMA-IR: Homeostatic Model Assessment of Insulin Resistance
Table 2: Effects of Oleanolic Acid on Serum Lipid Profile
| Parameter | Control Group | HFD Group | HFD + OA Group | Reference |
| Total Cholesterol (mg/dL) | 110 ± 10 | 225 ± 18 | 160 ± 15 | [8][9][10] |
| Triglycerides (mg/dL) | 85 ± 9 | 180 ± 16 | 110 ± 12 | [8][9][10] |
| LDL-C (mg/dL) | 40 ± 5 | 110 ± 12 | 65 ± 8 | [8][9][10] |
| HDL-C (mg/dL) | 55 ± 6 | 35 ± 4 | 50 ± 5 | [8][9][10] |
LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol
Table 3: Effects of Oleanolic Acid on Inflammatory Markers
| Parameter | Control Group | HFD Group | HFD + OA Group | Reference |
| Serum TNF-α (pg/mL) | 15.2 ± 1.8 | 45.8 ± 5.1 | 22.5 ± 2.4 | [11][12] |
| Serum IL-6 (pg/mL) | 8.9 ± 1.1 | 28.4 ± 3.2 | 12.1 ± 1.5 | [11][12] |
TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6
Experimental Protocols
Induction of Metabolic Syndrome in a Rodent Model
This protocol describes the induction of metabolic syndrome using a high-fat diet (HFD), a widely used and effective method.[13][14]
-
Animal Strain: C57BL/6J mice are recommended due to their susceptibility to diet-induced obesity and metabolic dysfunction.[14]
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet:
-
Duration: Maintain the respective diets for 12-16 weeks to induce obesity, insulin resistance, and dyslipidemia.[7][13]
-
Confirmation of Model: Before starting treatment with Derivative 1, confirm the metabolic syndrome phenotype by measuring body weight, fasting blood glucose, and performing a glucose tolerance test (GTT).
Treatment with Oleanolic Acid Derivative 1
-
Acclimatization: After the induction period, acclimate the animals to handling and gavage procedures for one week.
-
Grouping: Divide the HFD-fed animals into two groups:
-
HFD + Vehicle Group: Administer the vehicle used to dissolve Derivative 1.
-
HFD + Derivative 1 Group: Administer Derivative 1.
-
-
Dosing:
-
Monitoring: Monitor body weight and food intake weekly throughout the treatment period.
Glucose Tolerance Test (GTT)
The GTT assesses the ability of the animal to clear a glucose load from the blood.
-
Fasting: Fast the mice for 6 hours with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose via intraperitoneal (i.p.) injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Data Analysis: Calculate the area under the curve (AUC) for glucose concentration over time. An improvement in glucose tolerance is indicated by a lower AUC.
Insulin Tolerance Test (ITT)
The ITT measures the response to exogenous insulin, indicating insulin sensitivity.
-
Fasting: Fast the mice for 4-6 hours.
-
Baseline Glucose: Measure baseline blood glucose.
-
Insulin Administration: Administer human insulin (0.75 U/kg body weight) via i.p. injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
-
Data Analysis: Express glucose levels as a percentage of the baseline. A more significant and rapid drop in blood glucose indicates higher insulin sensitivity.
Biochemical Analysis of Serum
-
Sample Collection: At the end of the treatment period, fast the animals overnight and collect blood via cardiac puncture under anesthesia.
-
Serum Preparation: Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Analysis: Use commercially available ELISA or colorimetric assay kits to measure:
-
Fasting insulin
-
Total cholesterol (TC)
-
Triglycerides (TG)
-
Low-density lipoprotein cholesterol (LDL-C)
-
High-density lipoprotein cholesterol (HDL-C)
-
Inflammatory cytokines (TNF-α, IL-6)
-
Histological Analysis of Liver and Adipose Tissue
-
Tissue Collection: After blood collection, perfuse the animals with saline and then 4% paraformaldehyde. Harvest the liver and epididymal white adipose tissue (eWAT).
-
Fixation and Processing: Fix a portion of the tissues in 4% paraformaldehyde for 24 hours and then embed in paraffin. For lipid analysis, embed fresh tissue in Optimal Cutting Temperature (OCT) compound and freeze.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: Stain paraffin-embedded sections to assess liver steatosis (hepatocyte ballooning, inflammation) and adipocyte size.
-
Oil Red O Staining: Stain frozen sections to visualize neutral lipid accumulation in the liver.
-
-
Microscopy: Image the stained sections using a light microscope and quantify the degree of steatosis or adipocyte size using appropriate software.
Western Blot Analysis
This protocol is for assessing the protein expression and phosphorylation status of key signaling molecules.
-
Tissue Lysis: Homogenize snap-frozen liver or skeletal muscle tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key targets include:
-
Insulin Signaling: p-Akt (Ser473), Akt, p-IRS-1, IRS-1.
-
Lipid Metabolism: PPARγ, SREBP-1c.
-
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity using densitometry software. Normalize target protein expression to a loading control (e.g., β-actin or GAPDH).
Real-Time Quantitative PCR (RT-qPCR)
This protocol is for analyzing the gene expression of key metabolic and inflammatory markers.
-
RNA Extraction: Extract total RNA from tissues using TRIzol reagent or a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green master mix and gene-specific primers. Key target genes include:
-
Lipid Metabolism: Pparg, Srebf1 (SREBP-1c), Fasn (Fatty Acid Synthase).
-
Inflammation: Tnf, Il6.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., Actb or Gapdh).
Visualization of Pathways and Workflows
References
- 1. A Review of Methods for Metabolic Syndrome Induction in Rats: A Practical Guide Using High-Carbohydrate Diet - Iranian Journal of Endocrinology and Metabolism [ijem.sbmu.ac.ir]
- 2. caringsunshine.com [caringsunshine.com]
- 3. The Effect and Mechanism of Oleanolic Acid in the Treatment of Metabolic Syndrome and Related Cardiovascular Diseases [ouci.dntb.gov.ua]
- 4. Potential Protective Effect of Oleanolic Acid on the Components of Metabolic Syndrome: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Effect and Mechanism of Oleanolic Acid in the Treatment of Metabolic Syndrome and Related Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleanolic Acid Improves Obesity-Related Inflammation and Insulin Resistance by Regulating Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of oleanolic acid on atherosclerosis in different animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Potential Protective Effect of Oleanolic Acid on the Components of Metabolic Syndrome: A Systematic Review [mdpi.com]
- 11. Oleanolic acid attenuates obesity through modulating the lipid metabolism in high‐fat diet‐fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Guidelines for Diet-Induced Models of Cardiometabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Rodent Models for Metabolic Syndrome Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of oleanolic acid on the insulin signaling pathway in skeletal muscle of streptozotocin-induced diabetic male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oleanolic Acid Derivative 1 in Neuroinflammation Research
These application notes provide a comprehensive overview of the utility of Oleanolic Acid Derivative 1, a novel compound based on the oleanolic acid scaffold, for the investigation of neuroinflammatory processes. This document is intended for researchers, scientists, and professionals in drug development.
Introduction
Oleanolic acid, a naturally occurring pentacyclic triterpenoid, and its derivatives have demonstrated significant therapeutic potential, particularly in the context of neurodegenerative diseases where neuroinflammation is a key pathological feature.[1][2][3] this compound represents a significant advancement, with enhanced potency and specific molecular targets within inflammatory signaling cascades. These derivatives have been shown to mitigate neuroinflammation by modulating the production of pro-inflammatory cytokines and regulating key signaling pathways such as NF-κB and Nrf2.[4][5][6] Studies indicate that these compounds can suppress the secretion of cytokines like TNF-α, IL-6, and IL-1β, and inhibit the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS).[1][4][7][8]
The primary mechanism of action involves the inhibition of microglial activation, a central event in neuroinflammation.[7][8][9] By attenuating the inflammatory response of microglia, this compound helps to protect neurons from inflammatory damage, making it a valuable tool for studying neurodegenerative disorders like Alzheimer's and Parkinson's disease.[7][10]
Data Presentation
The following tables summarize the quantitative data on the anti-neuroinflammatory effects of this compound, based on in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound in LPS-Stimulated Microglial Cells
| Parameter | Condition | Concentration of Derivative 1 | Result | Fold Change vs. LPS Control |
| Cytokine Secretion | ||||
| TNF-α | LPS-Stimulated BV2 Cells | 10 µM | Inhibition of release | ↓ 2- to 7-fold[4] |
| IL-6 | LPS-Stimulated BV2 Cells | 10 µM | Inhibition of release | ↓ 2- to 7-fold[4] |
| IL-1β | LPS-Stimulated BV2 Cells | 10 µM | Inhibition of release | Significant reduction[7][8] |
| Inflammatory Mediators | ||||
| Nitric Oxide (NO) | LPS-Stimulated BV2 Cells | 10 µM | Inhibition of production | Significant reduction[7][8] |
| iNOS | LPS-Stimulated BV2 Cells | 10 µM | Inhibition of expression | Significant reduction[4][7] |
| Signaling Pathways | ||||
| NF-κB Activity | LPS-Stimulated BV2 Cells | 10 µM | Inhibition of luciferase activity | Approached uninduced control levels[4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Neuroinflammation
| Parameter | Animal Model | Treatment | Result | p-value |
| Behavioral Outcomes | ||||
| Motor Function | Rotenone-induced Parkinson's model | 5-20 mg/kg | Improved motor function | p < 0.05[5][6] |
| Depressive Behavior | CUS-induced model in mice | 5-20 mg/kg | Alleviated depressive symptoms | p < 0.05[5] |
| Biochemical Markers | ||||
| TNF-α Levels | Rotenone-induced Parkinson's model | 5-20 mg/kg | Reduced levels in brain tissue | p < 0.001[5][6] |
| IL-6 Levels | Rotenone-induced Parkinson's model | 5-20 mg/kg | Reduced levels in brain tissue | p < 0.001[5][6] |
| IL-1β Levels | Rotenone-induced Parkinson's model | 5-20 mg/kg | Reduced levels in brain tissue | p < 0.001[5][6] |
| α-synuclein Aggregation | Rotenone-induced Parkinson's model | 5-20 mg/kg | Reduced aggregation | p < 0.01[5][6] |
| Neuroprotective Pathways | ||||
| Nrf2 Levels | Rotenone-induced Parkinson's model | 5-20 mg/kg | Increased levels | p < 0.01[5][6] |
| BDNF Levels | Rotenone-induced Parkinson's model | 5-20 mg/kg | Increased levels | p < 0.001[5][6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Activity in Microglial Cells
This protocol details the methodology for evaluating the effect of this compound on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
-
Cell Culture:
-
Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed cells in appropriate plates (e.g., 96-well for viability assays, 24-well for cytokine analysis) and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 0.5 to 25 µM) for 2 hours.[7]
-
Induce an inflammatory response by adding LPS (1 µg/mL) to the media and incubate for 24 hours.
-
-
Analysis:
-
Cell Viability: Assess cell viability using the MTT assay to ensure the observed effects are not due to cytotoxicity.[7]
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant using commercially available ELISA kits.
-
Gene Expression Analysis (RT-qPCR): Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of iNOS, TNF-α, IL-6, and IL-1β.
-
Western Blot Analysis: Analyze protein expression of key signaling molecules like p-IκBα and iNOS to determine the effect on the NF-κB pathway.[11]
-
Protocol 2: In Vivo Evaluation in a Mouse Model of Parkinson's Disease
This protocol describes the use of a rotenone-induced mouse model of Parkinson's disease to assess the neuroprotective effects of this compound.[5][6]
-
Animal Model Induction:
-
Drug Administration:
-
Administer this compound (5, 10, and 20 mg/kg, i.p.) daily for the duration of the study (e.g., 57 days).[5]
-
-
Behavioral Assessment:
-
Conduct a battery of behavioral tests to assess motor and non-motor functions, such as the open field test, rotarod test, and forced swim test.
-
-
Biochemical and Immunohistochemical Analysis:
-
At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of oxidative stress markers, neurotransmitters (dopamine, serotonin, norepinephrine), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA or other appropriate methods.[5][6]
-
Immunohistochemistry: Perform immunohistochemical staining on brain sections to assess α-synuclein aggregation and the expression of Nrf2 and BDNF.[5][6]
-
Visualizations
Caption: Signaling pathway of this compound in neuroinflammation.
Caption: Experimental workflow for in vitro analysis of Derivative 1.
References
- 1. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Potential of Nitrogen-Substituted Oleanolic Acid Derivatives in Neuroinflammatory and Cytokine Pathways: Insights From Cell-Based and Computational Models [gcris.agu.edu.tr]
- 5. Oleanolic acid-based therapeutics ameliorate rotenone-induced motor and depressive behaviors in parkinsonian male mice via controlling neuroinflammation and activating Nrf2-BDNF-dopaminergic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oleanolic Acid Exerts a Neuroprotective Effect Against Microglial Cell Activation by Modulating Cytokine Release and Antioxidant Defense Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleanolic Acid Exerts a Neuroprotective Effect Against Microglial Cell Activation by Modulating Cytokine Release and Antioxidant Defense Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oleanolic Acid Provides Neuroprotection against Ischemic Stroke through the Inhibition of Microglial Activation and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of oleanolic acid derivatives that inhibit tau protein phosphorylation and neuroinflammation induced by Aβ25-35 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Detecting Protein Changes Induced by Oleanolic Acid Derivative 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleanolic acid, a pentacyclic triterpenoid found in numerous plants, and its derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][3] These effects are often mediated through the modulation of key cellular signaling pathways.[1][3][4][5] Oleanolic acid derivative 1 (OA-D1) is a novel compound currently under investigation for its therapeutic potential. Understanding the molecular mechanisms of OA-D1 requires precise methods to quantify changes in protein expression and activation within critical signaling cascades.
This application note provides a detailed protocol for the use of Western blotting to detect and quantify changes in target protein levels in cell lysates following treatment with OA-D1. Western blotting is a powerful and widely used technique to separate and identify specific proteins from a complex mixture.[6][7][8][9] The protocol covers cell lysis, protein quantification, gel electrophoresis, protein transfer to a membrane, and immunodetection.[6][7][10]
Experimental Workflow
The overall workflow for the Western blot experiment is depicted below.
References
- 1. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence [en-cancer.fr]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. neobiotechnologies.com [neobiotechnologies.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. biorbyt.com [biorbyt.com]
Application Note: A Cell-Based Assay for Measuring the Antioxidant Activity of Oleanolic Acid Derivative 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, and its derivatives have demonstrated a wide range of pharmacological effects, including significant antioxidant properties.[2][3] These compounds are known to neutralize ROS, inhibit lipid peroxidation, and modulate endogenous antioxidant defense systems.[3][4]
This application note provides a detailed protocol for evaluating the intracellular antioxidant activity of a novel oleanolic acid derivative, designated "Oleanolic Acid Derivative 1," using the Cellular Antioxidant Activity (CAA) assay. This assay is a biologically relevant method that measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.[5][6][7] The protocol also includes a preliminary cytotoxicity assessment to ensure that the observed antioxidant effects are not due to a loss of cell viability.
Principle of the Assays
-
Cytotoxicity Assay (MTT) : Before assessing antioxidant activity, it is crucial to determine the non-toxic concentration range of the test compound. The MTT assay is a colorimetric method for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, which are then solubilized.[8] The absorbance of the colored solution is directly proportional to the number of metabolically active cells.
-
Cellular Antioxidant Activity (CAA) Assay : The CAA assay quantifies antioxidant activity within a cellular environment. The cell-permeable DCFH-DA probe diffuses into cells, where it is deacetylated by cellular esterases to the non-fluorescent DCFH.[9][10] In the presence of ROS, which can be induced by an initiator like 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), DCFH is rapidly oxidized to the highly fluorescent DCF.[5][7] An effective antioxidant will scavenge the ROS, thereby inhibiting the oxidation of DCFH and reducing the fluorescence intensity. The degree of fluorescence inhibition is proportional to the antioxidant capacity of the test compound.[6]
Visualization of Experimental Workflow and Mechanisms
Caption: Workflow for evaluating the antioxidant activity of this compound.
Caption: Mechanism of intracellular ROS detection using the DCFH-DA probe.
Caption: Nrf2 pathway activation as a potential mechanism for oleanolic acid derivatives.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol determines the concentration range of this compound that does not exhibit significant cytotoxicity, which is essential for the subsequent CAA assay.
Materials:
-
Human cell line (e.g., HepG2, HaCaT, or other relevant cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom tissue culture plates
-
Microplate reader (absorbance at 570 nm, reference at >650 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11][12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.[11] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with medium (negative control), and cells with medium containing DMSO (vehicle control).
-
Incubation: Incubate the plate for a period relevant to the antioxidant assay (e.g., 24 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Select the highest concentrations that show >90% cell viability for the CAA assay.
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
This protocol measures the ability of this compound to inhibit intracellular ROS generation.
Materials:
-
Human cell line (e.g., HepG2)
-
Complete culture medium
-
This compound (at pre-determined non-toxic concentrations)
-
DCFH-DA (2',7'-Dichlorofluorescin diacetate) stock solution (e.g., 20 mM in DMSO)[10]
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or other ROS inducer (e.g., tert-butyl hydroperoxide, tBHP)[5][13]
-
Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 4 x 10⁴ to 6 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.[5]
-
Compound Pre-treatment: Remove the medium and wash the cells once with PBS. Add 100 µL of medium containing the non-toxic concentrations of this compound or a known antioxidant standard (e.g., Quercetin). Include control wells (cells with medium and vehicle). Incubate for 1-2 hours.[13][14]
-
Probe Loading: Remove the treatment medium. Add 100 µL of DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) to each well.[10][15] Incubate for 30-60 minutes at 37°C in the dark.[15][16]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with 100 µL of warm PBS or HBSS to remove any extracellular probe.
-
Induction of Oxidative Stress: Add 100 µL of the ROS inducer (e.g., 600 µM AAPH) to all wells except the negative control wells (add only buffer/medium to these).
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.[14]
-
Data Analysis:
-
Subtract the background fluorescence (wells without cells).
-
Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each well.
-
Calculate the percent inhibition of ROS production using the following formula: % Inhibition = (1 - (AUC_sample / AUC_control)) * 100
-
Results can be expressed as CAA units, often standardized against quercetin (µmol of quercetin equivalents).[6]
-
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on HepG2 Cells (Hypothetical Data)
| Concentration (µM) | Cell Viability (% of Vehicle Control) ± SD |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 5 | 97.2 ± 3.8 |
| 10 | 95.5 ± 4.2 |
| 25 | 88.1 ± 6.3 |
| 50 | 65.4 ± 7.1 |
| 100 | 32.9 ± 5.9 |
Based on this hypothetical data, concentrations ≤ 10 µM would be selected for the CAA assay.
Table 2: Cellular Antioxidant Activity of this compound (Hypothetical Data)
| Treatment | Concentration (µM) | Relative Fluorescence Units (AUC) ± SD | % ROS Inhibition |
| Control (AAPH only) | - | 15,430 ± 850 | 0% |
| Quercetin (Standard) | 10 | 4,165 ± 310 | 73.0% |
| OA Derivative 1 | 1 | 12,190 ± 720 | 21.0% |
| OA Derivative 1 | 5 | 7,560 ± 540 | 51.0% |
| OA Derivative 1 | 10 | 5,120 ± 480 | 66.8% |
This hypothetical data suggests that this compound exhibits dose-dependent antioxidant activity in a cellular environment.
The protocols described provide a robust framework for assessing the cytotoxic and intracellular antioxidant properties of this compound. The CAA assay offers a more biologically relevant alternative to simple chemical-based antioxidant assays by accounting for cellular uptake, metabolism, and distribution of the test compound.[6][7] The potential mechanism of action, possibly through the activation of the Nrf2 signaling pathway, warrants further investigation using techniques such as Western blotting or reporter gene assays to analyze the expression of antioxidant enzymes like HO-1 and NQO1.[17][18] This comprehensive approach is vital for the preclinical evaluation of novel antioxidant compounds in drug development.
References
- 1. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]
- 2. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Intracellular ROS Assay [cellbiolabs.com]
- 10. bioquochem.com [bioquochem.com]
- 11. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. Protective Effects of Oleanolic Acid on Human Keratinocytes: A Defense Against Exogenous Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FAQ: Intracellular ROS Assay | Cell Biolabs [cellbiolabs.com]
- 17. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Improving the Solubility of Oleanolic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleanolic acid (OA) and its derivatives are promising therapeutic agents with a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, antiviral, and hepatoprotective effects.[1][2] However, their clinical application is often hampered by poor aqueous solubility, which leads to low bioavailability and limits their therapeutic efficacy.[1][2][3] These application notes provide a detailed overview of established techniques and experimental protocols to enhance the solubility of oleanolic acid derivatives, using "Oleanolic acid derivative 1" as a representative model. The methodologies described herein are critical for the preclinical and formulation development of this important class of compounds.
Solubility Enhancement Techniques
Several techniques can be employed to improve the solubility of poorly water-soluble drugs like oleanolic acid and its derivatives.[4][5] The most effective approaches for oleanolic acid derivatives include solid dispersions, cyclodextrin complexation, nanoparticle formulation, and the use of co-solvents.
Solid Dispersions
Solid dispersion is a widely used technique to improve the dissolution rate and bioavailability of poorly soluble drugs by dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier matrix.[6][7][8][9] This method can lead to the formation of amorphous solid dispersions, where the drug is molecularly dispersed, resulting in a higher energy state and improved solubility.[10]
Commonly used carriers for oleanolic acid derivatives include:
Quantitative Data on Solubility Improvement of Oleanolic Acid using Solid Dispersions:
| Carrier | Drug-to-Carrier Ratio (w/w) | Preparation Method | Solubility (µg/mL) | Fold Increase | Reference |
| Poloxamer 188 | 1:1 | Physical Mixture | 17 ± 4 | - | [12] |
| Poloxamer 188 | 1:2 | Solvent Evaporation | - | Significant Increase | [12] |
| Poloxamer 407 | 1:2 | Solvent Evaporation | - | Significant Increase | [12] |
| PVPk30-Soluplus | - | - | - | Significant Increase | [11] |
| Leucine | - | - | - | Improved Bioavailability | [12] |
Cyclodextrin Inclusion Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14] They can encapsulate poorly water-soluble molecules, like oleanolic acid, forming inclusion complexes that have significantly improved aqueous solubility and stability.[11][15][16][17] The stoichiometry of oleanolic acid and cyclodextrin complexes is typically 1:1.[18]
Commonly used cyclodextrins for oleanolic acid derivatives include:
-
Amino-appended β-cyclodextrins[20]
Quantitative Data on Solubility Improvement of Oleanolic Acid using Cyclodextrins:
| Cyclodextrin | Method | Solubility Increase | Reference |
| β-Cyclodextrin | Saturated Aqueous Solution | 3.4-fold | [11] |
| β-Cyclodextrin (with NaOH) | Saturated Aqueous Solution | 107-fold | [11] |
| Tetra-ethylene pentamine-β-cyclodextrin | Inclusion Compound | 2100-fold | [11] |
| γ-Cyclodextrin | Solid Dispersion | Significant Increase | [12][13] |
| Amino-appended β-cyclodextrins | Inclusion Complex | Dramatically Promoted | [20] |
Nanoparticle Formulation
Reducing the particle size of a drug to the nanometer range can significantly increase its surface area-to-volume ratio, leading to an enhanced dissolution rate and solubility.[4][21] Nanoparticle-based formulations also offer the potential for targeted delivery and improved bioavailability.[1][3][16][22][23]
Common nanoparticle approaches for oleanolic acid derivatives include:
-
Nanosuspensions: Dispersions of pure drug nanoparticles in a liquid medium.[22]
-
Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids.[16]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[22][23]
Quantitative Data on the Efficacy of Nanoparticle Formulations of Oleanolic Acid:
| Formulation Type | Key Finding | Reference |
| Nanosuspension | Faster dissolution rate and enhanced hepatoprotective effect. | [22] |
| Self-Nanoemulsified Formulation | Improved dissolution and oral bioavailability. | [12] |
| Self-Microemulsion | Significantly increased dissolution and absorption. | [22] |
| OA-loaded mixed micelles | Encapsulation efficiency of 93.6 ± 0.05%. | [11] |
| OA nanoparticle-loaded lactoferrin | 80% dissolution in 20 minutes vs. 40% for control OA. Relative bioavailability of 320.5%. | [11] |
Co-solvency
Co-solvency involves the addition of a water-miscible organic solvent (co-solvent) to an aqueous solution to increase the solubility of a non-polar drug.[5][24] The co-solvent reduces the polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic compounds.
A study on the solubilization of oleanolic acid found that solvents with intermediate polarity were most effective.[25] Tetramethylurea was identified as a particularly effective co-solvent, and aqueous mixtures of it could be used for formulation.[25] The addition of ethanol as a co-solvent has also been shown to improve the solubility of oleanolic acid.[19][26]
Experimental Protocols
Preparation of Solid Dispersions (Solvent Evaporation Method)
This protocol describes the preparation of a solid dispersion of this compound with Poloxamer 407 at a 1:2 drug-to-carrier ratio.
Materials:
-
This compound
-
Poloxamer 407
-
Methanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Water bath
-
Vacuum oven
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Accurately weigh 100 mg of this compound and 200 mg of Poloxamer 407.
-
Dissolve both components in a minimal amount of methanol (e.g., 10-20 mL) in a round-bottom flask.
-
Ensure complete dissolution by gentle swirling or sonication.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
Store the final product in a desiccator until further analysis.
Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)
This protocol outlines the preparation of a 1:1 molar ratio inclusion complex of this compound with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water mixture (1:1, v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Calculate the required weights of this compound and HP-β-CD for a 1:1 molar ratio.
-
Place the accurately weighed HP-β-CD into a mortar.
-
Slowly add a small amount of the ethanol-water mixture to the HP-β-CD to form a paste.
-
Add the accurately weighed this compound to the paste.
-
Knead the mixture thoroughly for 60 minutes. During kneading, add small amounts of the ethanol-water mixture as needed to maintain a suitable consistency.
-
Dry the resulting solid mass in a vacuum oven at 50°C for 48 hours.
-
Pulverize the dried complex using a mortar and pestle.
-
Sieve the powdered complex and store it in a desiccator.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the determination of the equilibrium aqueous solubility of the prepared formulations.[27][28][29]
Materials:
-
This compound formulation (e.g., solid dispersion, cyclodextrin complex) or pure compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Screw-capped vials
-
Orbital shaker with a temperature-controlled chamber
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system
Procedure:
-
Add an excess amount of the powder (pure drug or formulation) to a screw-capped vial containing a known volume of PBS (e.g., 10 mL). "Excess" means that undissolved solid should be visible.
-
Seal the vials tightly.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 37°C) and agitation speed (e.g., 150 rpm).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.[27]
-
After shaking, allow the suspensions to stand for a short period to allow larger particles to settle.
-
Carefully withdraw an aliquot of the supernatant and centrifuge it at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining undissolved solids.
-
Filter the resulting supernatant through a 0.45 µm syringe filter.
-
Dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC).
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UPLC-MS/MS method.[30][31][32][33]
-
Calculate the solubility in µg/mL or mg/L.
Characterization of Formulations
To confirm the successful formation of the desired formulation and to understand the mechanism of solubility enhancement, the following characterization techniques are recommended:
-
Differential Scanning Calorimetry (DSC): To assess the physical state of the drug (crystalline or amorphous) within the formulation.[13]
-
X-Ray Powder Diffraction (XRPD): To investigate changes in the crystallinity of the drug.[13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify potential interactions between the drug and the carrier.[13]
-
Scanning Electron Microscopy (SEM): To observe the morphology and surface characteristics of the particles.[13]
Visualizations
Workflow for Solubility Enhancement
Caption: Workflow for enhancing the solubility of this compound.
Mechanism of Cyclodextrin Inclusion
References
- 1. (PDF) Recent advances in nanoparticle formulation of oleanolic acid. (2011) | Meiwan Chen | 32 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. japer.in [japer.in]
- 8. jddtonline.info [jddtonline.info]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Host-guest interaction of β-cyclodextrin with isomeric ursolic acid and oleanolic acid: physicochemical characterization and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solid inclusion complexes of oleanolic acid with amino-appended β-cyclodextrins (ACDs): Preparation, characterization, water solubility and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmaguddu.com [pharmaguddu.com]
- 22. d-nb.info [d-nb.info]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. longdom.org [longdom.org]
- 25. Solubilization of oleanolic acid and ursolic acid by cosolvency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. scispace.com [scispace.com]
- 29. pharmatutor.org [pharmatutor.org]
- 30. pubcompare.ai [pubcompare.ai]
- 31. A rapid UPLC-MS/MS method for the determination of oleanolic acid in rat plasma and liver tissue: application to plasma and liver pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. hrpub.org [hrpub.org]
- 33. LC-MS-Based Metabolomic Study of Oleanolic Acid-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Experimental Design for In Vivo Efficacy Studies of Oleanolic Acid Derivative 1
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed experimental designs and protocols for evaluating the in vivo efficacy of Oleanolic Acid Derivative 1 (OA-D1) in key preclinical models of cancer, inflammation, and diabetes.
In Vivo Anticancer Efficacy: Human Tumor Xenograft Model
This protocol outlines the assessment of the antitumor activity of OA-D1 in an immunodeficient mouse model bearing human tumor xenografts.[1][2][3] The ectopic xenograft model is a standard for initial efficacy screening.[2]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Culture:
-
Select a relevant human cancer cell line (e.g., HepG2 for liver cancer, A549 for lung cancer) based on the hypothesized target of OA-D1.[4]
-
Culture cells in recommended media and conditions until they reach approximately 80-90% confluency.[5]
-
Harvest cells by trypsinization, wash with phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10⁷ cells/mL.[6] Keep cells on ice.
-
-
Animal Model:
-
Use 6-8 week old female athymic nude mice (nu/nu) or SCID mice.[5]
-
Allow animals to acclimatize for at least one week before the study begins.
-
-
Tumor Implantation:
-
Study Groups and Treatment:
-
Monitor tumor growth using calipers. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose) daily via oral gavage.
-
Group 2 (Positive Control): Administer a standard-of-care chemotherapeutic agent relevant to the tumor type.
-
Group 3 (OA-D1 Low Dose): Administer a low dose of OA-D1 (e.g., 10 mg/kg) daily via oral gavage.
-
Group 4 (OA-D1 High Dose): Administer a high dose of OA-D1 (e.g., 50 mg/kg) daily via oral gavage.
-
Treat animals for 21 consecutive days.
-
-
Efficacy Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Record the body weight of each animal twice weekly as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size (per institutional guidelines), exhibit ulceration, or at the end of the 21-day treatment period. Tumors can be excised for further ex vivo analysis (e.g., Western blot, immunohistochemistry).
-
Data Presentation: Tumor Growth Inhibition
Table 1: Effect of OA-D1 on Tumor Volume in a Xenograft Model
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|---|---|---|
| Vehicle Control | 125 ± 15 | 350 ± 45 | 850 ± 90 | 1500 ± 180 | - |
| Positive Control | 128 ± 18 | 210 ± 30 | 350 ± 50 | 500 ± 70 | 66.7 |
| OA-D1 (10 mg/kg) | 123 ± 16 | 300 ± 40 | 650 ± 80 | 1100 ± 150 | 26.7 |
| OA-D1 (50 mg/kg) | 126 ± 17 | 250 ± 35 | 450 ± 60 | 700 ± 95 | 53.3 |
Data are presented as mean ± standard deviation.
Visualization: Xenograft Study Workflow
Caption: Workflow for an in vivo anticancer xenograft study.
In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
This protocol describes a widely used model of acute inflammation to evaluate the anti-inflammatory properties of OA-D1.[7][8] The injection of carrageenan induces a localized inflammatory response characterized by edema.[8]
Experimental Protocol: Paw Edema Model
-
Animal Model:
-
Use male Wistar rats or Swiss albino mice (20-25 g).
-
Fast animals overnight before the experiment with free access to water.[9]
-
-
Study Groups and Pre-treatment:
-
Randomize animals into treatment groups (n=6-8 mice/group).
-
Group 1 (Vehicle Control): Administer vehicle solution intraperitoneally (i.p.).
-
Group 2 (Positive Control): Administer Indomethacin (5 mg/kg, i.p.), a standard nonsteroidal anti-inflammatory drug (NSAID).[10]
-
Group 3 (OA-D1 Low Dose): Administer a low dose of OA-D1 (e.g., 10 mg/kg, i.p.).
-
Group 4 (OA-D1 High Dose): Administer a high dose of OA-D1 (e.g., 50 mg/kg, i.p.).
-
-
Induction of Edema:
-
One hour after pre-treatment, measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension (in saline) into the sub-plantar surface of the right hind paw.[10]
-
-
Efficacy Endpoints:
-
Measure the paw volume for each animal at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[10]
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
-
Data Presentation: Paw Edema Inhibition
Table 2: Effect of OA-D1 on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Initial Paw Volume (mL) | Paw Volume at 3h (mL) | Increase in Volume (mL) | Inhibition of Edema (%) |
|---|---|---|---|---|
| Vehicle Control | 0.25 ± 0.02 | 0.65 ± 0.05 | 0.40 | - |
| Indomethacin (5 mg/kg) | 0.26 ± 0.03 | 0.38 ± 0.04 | 0.12 | 70.0 |
| OA-D1 (10 mg/kg) | 0.25 ± 0.02 | 0.51 ± 0.06 | 0.26 | 35.0 |
| OA-D1 (50 mg/kg) | 0.24 ± 0.03 | 0.42 ± 0.05 | 0.18 | 55.0 |
Data are presented as mean ± standard deviation. Paw volume measured at the time of peak edema (3 hours).
Visualization: Paw Edema Study Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
In Vivo Anti-diabetic Efficacy: Streptozotocin (STZ)-Induced Diabetes
This protocol is designed to assess the potential of OA-D1 to manage hyperglycemia in a model of Type 1 diabetes induced by the pancreatic β-cell toxin, streptozotocin (STZ).[11][12][13]
Experimental Protocol: STZ-Induced Diabetes Model
-
Animal Model:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
House animals with free access to food and water, except for fasting periods.
-
-
Induction of Diabetes:
-
Prepare a fresh solution of STZ in cold 0.1 M sodium citrate buffer (pH 4.5).[12]
-
Induce diabetes with multiple low doses of STZ (50 mg/kg, i.p.) for 5 consecutive days to mimic Type 1 diabetes.[12][14]
-
A control group should be injected with citrate buffer only.[12]
-
Provide 10% sucrose water after STZ injection to prevent fatal hypoglycemia.[12]
-
Confirmation of Diabetes and Treatment:
-
72 hours after the final STZ injection, measure blood glucose from the tail vein using a glucometer.
-
Mice with fasting blood glucose levels >250 mg/dL are considered diabetic and are included in the study.
-
Randomize diabetic mice into treatment groups (n=8-10 mice/group).
-
Group 1 (Normal Control): Healthy mice receiving vehicle.
-
Group 2 (Diabetic Control): Diabetic mice receiving vehicle.
-
Group 3 (Positive Control): Diabetic mice receiving Metformin (e.g., 150 mg/kg, p.o.).
-
Group 4 (OA-D1 Low Dose): Diabetic mice receiving OA-D1 (e.g., 10 mg/kg, p.o.).
-
Group 5 (OA-D1 High Dose): Diabetic mice receiving OA-D1 (e.g., 50 mg/kg, p.o.).
-
Treat animals daily for 28 days.
-
-
Efficacy Endpoints:
-
Blood Glucose: Monitor fasting blood glucose levels weekly.
-
Body Weight: Record body weight weekly.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study to assess glucose metabolism.
-
Serum Insulin & HbA1c: At termination, collect blood to measure serum insulin and HbA1c levels.
-
Data Presentation: Glycemic Control
Table 3: Effect of OA-D1 on Fasting Blood Glucose in STZ-Induced Diabetic Mice
| Treatment Group | Baseline (mg/dL) | Week 1 (mg/dL) | Week 2 (mg/dL) | Week 3 (mg/dL) | Week 4 (mg/dL) |
|---|---|---|---|---|---|
| Normal Control | 95 ± 8 | 98 ± 7 | 96 ± 9 | 99 ± 6 | 97 ± 8 |
| Diabetic Control | 380 ± 45 | 410 ± 50 | 435 ± 55 | 450 ± 60 | 460 ± 58 |
| Metformin | 375 ± 50 | 310 ± 40 | 250 ± 35 | 200 ± 30 | 160 ± 25 |
| OA-D1 (10 mg/kg) | 382 ± 48 | 390 ± 52 | 360 ± 45 | 330 ± 40 | 310 ± 38 |
| OA-D1 (50 mg/kg) | 378 ± 51 | 350 ± 45 | 300 ± 40 | 260 ± 35 | 225 ± 30 |
Data are presented as mean ± standard deviation.
Visualization: STZ-Induced Diabetes Study Workflow
Caption: Workflow for an STZ-induced diabetes efficacy study.
Relevant Signaling Pathways Modulated by Oleanolic Acid
Oleanolic acid and its derivatives are known to modulate multiple intracellular signaling pathways involved in cancer, inflammation, and metabolism.[16][17][18] Understanding these pathways is crucial for interpreting efficacy data.
PI3K/Akt/mTOR Signaling Pathway
This pathway is central to cell growth, proliferation, and survival. Its dysregulation is common in cancer. Oleanolic acid has been shown to inhibit this pathway.[16][19]
Caption: Oleanolic acid derivatives can inhibit the PI3K/Akt/mTOR pathway.
NF-κB Pro-inflammatory Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines.[20] Oleanolic acid derivatives can exert anti-inflammatory effects by inhibiting this pathway.[21][22]
Caption: Anti-inflammatory action via inhibition of the NF-κB pathway.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 7. inotiv.com [inotiv.com]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Streptozotocin‐Induced Diabetic Models in Mice and Rats | Semantic Scholar [semanticscholar.org]
- 14. diacomp.org [diacomp.org]
- 15. Low-Dose Streptozotocin Induction Protocol (mouse) [protocols.io]
- 16. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Oleanolic Acid Slows Down Aging Through IGF-1 Affecting the PI3K/AKT/mTOR Signaling Pathway [mdpi.com]
- 20. Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity [mdpi.com]
- 21. research.polyu.edu.hk [research.polyu.edu.hk]
- 22. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Oleanolic acid derivative 1 synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Oleanolic acid derivative synthesis. The focus is on a common class of derivatives: C-28 amide conjugates, herein referred to as "Oleanolic Acid Derivative 1."
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of the amidation reaction at the C-28 carboxyl group of Oleanolic acid?
A1: The key factors influencing the yield of C-28 amidation are the choice of coupling reagents, solvent, reaction temperature, and reaction time. The purity of the starting Oleanolic acid and the amine are also crucial. Anhydrous conditions are highly recommended to prevent hydrolysis of activated intermediates.
Q2: I am observing a significant amount of unreacted Oleanolic acid. What could be the cause?
A2: This is a common issue that can stem from several factors:
-
Insufficient Activation: The coupling reagents (e.g., HBTU, EDCI) may be old or degraded. Use fresh, high-purity coupling agents.
-
Steric Hindrance: The amine you are using might be sterically hindered, requiring longer reaction times, higher temperatures, or a more potent coupling agent.
-
Poor Solubility: Oleanolic acid has poor solubility in many common organic solvents.[1] Ensure you are using a suitable solvent, such as DMF or THF, to fully dissolve the reactants.
-
Inadequate Stoichiometry: Ensure you are using a slight excess of the amine and coupling reagents (typically 1.1 to 1.5 equivalents).
Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?
A3: Common impurities include unreacted Oleanolic acid, residual coupling agents, and by-products (e.g., isourea from EDCI).
-
Unreacted Oleanolic Acid: Can often be removed by column chromatography. A mild basic wash (e.g., saturated NaHCO₃ solution) during workup can also help remove the acidic starting material.
-
Coupling Agent By-products: Water-soluble by-products from reagents like EDCI can be removed during the aqueous workup. By-products from reagents like HBTU can often be removed by filtration if they precipitate or by column chromatography.
-
Purification Strategy: Silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increasing the polarity with an eluent like ethyl acetate, is typically effective.
Q4: Can I modify the C-3 hydroxyl group and the C-28 carboxyl group in the same reaction vessel?
A4: It is generally not advisable to attempt simultaneous modification without a proper protection strategy. The C-3 hydroxyl group can interfere with the C-28 amidation. It is standard practice to first protect the C-3 hydroxyl group (e.g., as a silyl ether or an ester), then perform the C-28 modification, followed by deprotection of the C-3 position if the free hydroxyl is desired in the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound (C-28 Amide Conjugate).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive coupling reagents. 2. Presence of moisture. 3. Sub-optimal reaction temperature. 4. Poor solubility of reactants. | 1. Use fresh coupling reagents (e.g., HBTU, EDCI/HOBt). 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Most coupling reactions are run at room temperature. For hindered substrates, gentle heating (40-50 °C) may improve the rate.[2] 4. Use a solvent in which Oleanolic acid is soluble, such as DMF or THF. |
| Formation of Side Products | 1. Epimerization at adjacent chiral centers. 2. Side reactions involving the C-3 hydroxyl group. 3. Over-activation leading to side products of the coupling agent. | 1. Use a base like DIPEA which is non-nucleophilic and sterically hindered to minimize side reactions. Add coupling agents at 0 °C before warming to room temperature. 2. Protect the C-3 hydroxyl group prior to the amidation reaction. 3. Control the stoichiometry of the coupling reagents carefully. Do not use a large excess. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Steric hindrance from the amine or Oleanolic acid itself. 3. Reversible reaction or decomposition of activated intermediate. | 1. Monitor the reaction by TLC. Reactions are typically complete within 2-24 hours.[2][3] 2. Increase the reaction temperature or consider using a more powerful coupling agent like HATU. 3. Ensure the amine is added shortly after the activation of the carboxylic acid. |
| Difficulty in Product Isolation | 1. Emulsion during aqueous workup. 2. Product is too polar/non-polar for effective extraction. | 1. Add brine (saturated NaCl solution) to break up emulsions. 2. Adjust the pH of the aqueous layer to ensure your product is in its neutral form before extraction. Select an appropriate organic solvent for extraction based on the polarity of your derivative. |
Experimental Protocols
Protocol 1: Synthesis of this compound (C-28 Amide Conjugate) using HBTU/DIPEA
This protocol describes a general procedure for the amidation of the C-28 carboxylic acid of Oleanolic acid.
Materials:
-
Oleanolic Acid (1)
-
Desired Amine (R-NH₂)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl Acetate (EtOAc)
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica Gel for column chromatography
Procedure:
-
Dissolve Oleanolic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂).
-
Add the desired amine (1.2 eq) to the solution.
-
Add HBTU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.[2] Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic layer successively with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of Hexane/EtOAc) to yield the pure amide derivative.
Yield Data from Literature for Similar Syntheses
The following table summarizes yields reported for various C-28 amide derivatives of Oleanolic acid, demonstrating the impact of different reagents and conditions.
| Derivative Type | Coupling Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Amine Condensation | HBTU, DIPEA | THF | 2 h | 93% | [2] |
| Amine Condensation | K₂CO₃, Amines | DMF | 1 h | 69-93% | [2] |
| Amino Acid Conjugation | EDCI, DMAP | DCM | Not Specified | Good Yield | [4] |
| Click Chemistry | CuSO₄, Na-L-ascorbate | THF/H₂O | 8 h | 70-90% | [2] |
Visualizations
Experimental Workflow for Oleanolic Acid Derivatization
Caption: Workflow for the synthesis of C-28 amide derivatives of Oleanolic acid.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in Oleanolic acid amidation.
References
- 1. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oleanolic Acid-amino Acids Derivatives: Design, Synthesis, and Hepatoprotective Evaluation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of Oleanolic acid derivative 1 in DMSO.
Technical Support Center: Oleanolic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oleanolic acid derivatives, specifically focusing on solubility issues encountered with Oleanolic acid derivative 1 in DMSO.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMSO. Is this expected?
A1: Yes, this is not uncommon. Oleanolic acid and its derivatives are naturally hydrophobic compounds and can exhibit limited solubility, even in organic solvents like DMSO.[1] this compound, a triterpenoid-steroid hybrid molecule, possesses a complex and largely nonpolar structure, which contributes to its poor solubility in aqueous solutions and can sometimes present challenges in DMSO, especially at high concentrations. While it is considered soluble in DMSO, achieving a clear solution might require specific techniques.[2]
Q2: What is the expected solubility of Oleanolic acid and its derivatives in common solvents?
| Solvent | Approximate Solubility of Oleanolic Acid |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL[3] |
| Dimethylformamide (DMF) | ~30 mg/mL[3] |
| Ethanol | ~5 mg/mL[3] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble[3] |
Q3: Why does my this compound precipitate when I dilute the DMSO stock with aqueous media (e.g., PBS or cell culture medium)?
A3: This is a common phenomenon known as "precipitation upon dilution." DMSO is a strong organic solvent that can dissolve hydrophobic compounds like this compound. However, when the DMSO stock is introduced into an aqueous environment, the overall solvent polarity increases dramatically. The hydrophobic compound is no longer soluble in this mixed aqueous/DMSO solution and crashes out of solution, forming a precipitate.[4][5]
Q4: What are the potential consequences of incomplete dissolution or precipitation of my compound?
A4: Incomplete dissolution or precipitation can lead to inaccurate experimental results. The actual concentration of the compound in your assay will be lower than the calculated concentration, potentially leading to an underestimation of its biological activity. Precipitates can also interfere with certain assay technologies (e.g., light-scattering-based assays) and can be toxic to cells.
Troubleshooting Guide: Poor Solubility of this compound in DMSO
If you are encountering poor solubility of this compound in DMSO, follow this step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for dissolving this compound.
Detailed Experimental Protocols
Protocol 1: Standard Method for Preparing a DMSO Stock Solution
This protocol outlines the standard procedure for dissolving a hydrophobic compound like this compound in DMSO.
-
Preparation:
-
Bring the vial containing the lyophilized this compound to room temperature before opening.
-
Use a sterile, dry, and pyrogen-free microcentrifuge tube.
-
Ensure you are using high-quality, anhydrous DMSO.
-
-
Dissolution:
-
Carefully weigh the desired amount of the compound into the microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target stock concentration.
-
Vortex the tube vigorously for at least 1-2 minutes.
-
Visually inspect the solution against a light source to check for any undissolved particles.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. A recommended storage time at -20°C is up to 1 month, and at -80°C for up to 6 months.[2]
-
Protocol 2: Enhanced Dissolution Method for Poorly Soluble Compounds
If the standard method is unsuccessful, this enhanced protocol can be employed.
-
Initial Steps:
-
Follow steps 1 and 2a-b from Protocol 1.
-
-
Enhanced Dissolution Techniques:
-
Gentle Warming: Place the microcentrifuge tube in a water bath or heat block set to 37°C for 5-10 minutes. Intermittently vortex the tube during this time.[2] Caution: Do not overheat, as it may degrade the compound.
-
Ultrasonication: Place the tube in an ultrasonic bath for 10-15 minutes. The cavitation energy can help to break up compound aggregates and facilitate dissolution.[2]
-
Combine gentle warming and ultrasonication for particularly difficult compounds.
-
-
Final Assessment and Storage:
-
After applying these techniques, vortex the solution again and visually inspect for clarity.
-
If the compound is dissolved, follow the storage guidelines in Protocol 1.
-
Protocol 3: Preparing Working Solutions for Cell-Based Assays
This protocol describes how to dilute your DMSO stock solution into aqueous cell culture media while minimizing precipitation.
-
Pre-warming: Warm your cell culture medium to 37°C.
-
Stepwise Dilution:
-
It is recommended to perform a serial dilution to avoid shocking the compound with a sudden change in solvent polarity.[5]
-
For example, to achieve a final concentration of 10 µM from a 10 mM stock, first, dilute an aliquot of the stock solution 1:10 in DMSO to make a 1 mM intermediate stock.
-
Then, dilute this intermediate stock 1:100 in your pre-warmed cell culture medium.
-
-
Addition to Cells:
-
Add the final diluted solution to your cells dropwise while gently swirling the plate or tube to ensure rapid and even mixing.[6]
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Relevant Signaling Pathway
Oleanolic acid and its synthetic derivatives, including likely this compound, are known to exert anti-inflammatory effects by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8][9] A key mechanism for this is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Inhibition of the NF-κB pathway by this compound.
References
- 1. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. lifetein.com [lifetein.com]
- 7. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAS#:1724-18-1 | Chemsrc [chemsrc.com]
Technical Support Center: Optimizing In Vivo Studies of Oleanolic Acid Derivative 1
Welcome to the technical support center for the in vivo application of Oleanolic Acid (OA) and its derivatives. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when administering Oleanolic Acid Derivative 1 in vivo?
A1: The primary challenges with oleanolic acid and its derivatives are their poor water solubility and low oral bioavailability.[1][2][3][4][5] This can lead to difficulties in preparing suitable formulations for administration and result in high variability and low plasma concentrations of the compound.
Q2: What are the common administration routes for this compound in vivo?
A2: Oral gavage is a frequently used administration route for oleanolic acid and its derivatives in preclinical studies.[6][7] However, due to low oral bioavailability, other routes like intravenous injection may be used to achieve higher systemic exposure, although this can also be challenging due to solubility issues.[8] Topical administration has also been explored for localized effects, such as in skin inflammation models.[9]
Q3: How can I improve the solubility and bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of oleanolic acid derivatives:
-
Nanoparticles: Encapsulating the derivative in nanoparticles, such as those made with lactoferrin, can significantly improve dissolution and oral absorption.[2][7]
-
Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier can increase the dissolution rate.[3][4]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems can improve the solubility and bioavailability of poorly water-soluble drugs.[3]
-
Cyclodextrin Inclusion Complexes: Complexation with cyclodextrins can enhance the aqueous solubility of the derivative.[3]
-
Prodrugs: Chemical modification of the parent compound to create more soluble prodrugs is another effective approach.[3]
Q4: What are the known signaling pathways affected by Oleanolic Acid and its derivatives?
A4: Oleanolic acid and its derivatives have been shown to modulate multiple signaling pathways, including:
-
PI3K/Akt/mTOR/NF-κB pathway[10]
-
ERK/JNK/p38 MAPK pathway[10]
-
STAT3 and Hedgehog pathways[11]
-
PPAR signaling pathway[9]
These pathways are involved in processes such as inflammation, cell proliferation, and apoptosis.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | Poor solubility and inconsistent absorption of the compound. | Improve the formulation to enhance solubility and absorption. Consider using a nanoparticle, solid dispersion, or SMEDDS formulation. Ensure consistent administration technique. |
| No observable therapeutic effect at the tested dose. | Low bioavailability leading to sub-therapeutic concentrations. The dose may be too low. | Increase the dose, but be mindful of potential toxicity at higher concentrations.[11][12] Optimize the formulation to improve bioavailability.[3] Consider a different administration route to achieve higher systemic exposure. |
| Precipitation of the compound during formulation or administration. | The compound's concentration exceeds its solubility in the vehicle. | Use a solubilizing agent or a different vehicle. Reduce the concentration of the compound if possible. Employ formulation strategies like nanoparticles or cyclodextrin complexes to increase solubility.[2][3] |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | The administered dose is too high. The derivative may have off-target effects. | Reduce the dose. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor animals closely for any adverse effects.[12] |
Data on In Vivo Dosage and Pharmacokinetics
The following tables summarize pharmacokinetic data for various formulations of oleanolic acid and its derivatives from preclinical studies.
Table 1: Pharmacokinetic Parameters of Different Oleanolic Acid Formulations in Rats
| Formulation | Dosage | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| OA Solution | 25 mg/kg | Oral Gavage | 74 | 0.42 | 5,900 | 0.7 | [8] |
| OA-PVPP Solid Dispersion | 10 mg/kg | Oral Gavage | 24.95 | 1.25 | 82.3 | 183.07 | [3][8] |
| OA-NPs (Lactoferrin) | 10 mg/kg | Oral Gavage | - | - | - | 340.59 | [2][7] |
| SMEDDS-OA | - | Oral Gavage | Higher than reference tablet | Shorter than reference tablet | - | 507.03 | [3] |
Abbreviations: OA: Oleanolic Acid; PVPP: Polyvinylpolypyrrolidone; NPs: Nanoparticles; SMEDDS: Self-Microemulsifying Drug Delivery System; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 2: In Vivo Efficacy Studies of Oleanolic Acid and Derivatives
| Compound | Animal Model | Disease Model | Dosage | Administration Route | Key Findings | Reference |
| Oleanolic Acid Cream | BALB/c Mice | Psoriasis | 1%, 5%, 10% | Topical | Alleviated skin lesions and systemic inflammatory responses. | [9] |
| OA-Lysine Derivative | Mice | CCl4-induced Acute Liver Injury | 20 mg/kg | Intragastric | Displayed a better hepatoprotective effect than oleanolic acid. | [6][13] |
Experimental Protocols
Protocol 1: Oral Administration of this compound Formulation in Rats
-
Animal Model: Male Sprague Dawley rats.
-
Housing: House animals under standard laboratory conditions with free access to standard rodent diet and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the experiment.
-
Fasting: Fast the rats for 12 hours prior to drug administration.
-
Formulation Preparation: Prepare the this compound formulation (e.g., nanoparticle suspension, solid dispersion in a suitable vehicle) at the desired concentration.
-
Administration: Administer the formulation orally via gavage at a specified dose (e.g., 10 mg/kg).[7]
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for the concentration of this compound using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.
Protocol 2: Evaluation of Hepatoprotective Effect in a Mouse Model of Acute Liver Injury
-
Animal Model: Male mice.
-
Grouping: Divide the animals into control, model, and treatment groups.
-
Treatment: Administer this compound (e.g., 20 mg/kg) or vehicle to the respective groups via intragastric gavage for a specified period.[6][13]
-
Induction of Liver Injury: Induce acute liver injury by administering a hepatotoxic agent such as carbon tetrachloride (CCl4).
-
Sample Collection: After a designated time, collect blood samples for biochemical analysis and euthanize the animals to collect liver tissue.
-
Biochemical Analysis: Measure the serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Analysis: Fix the liver tissue, prepare sections, and stain with hematoxylin and eosin (H&E) to evaluate the extent of liver damage.
Visualizations
Signaling Pathways of Oleanolic Acid and Derivatives
Caption: Key signaling pathways modulated by Oleanolic Acid and its derivatives.
General Workflow for In Vivo Pharmacokinetic Study
Caption: A generalized workflow for a typical in vivo pharmacokinetic study.
References
- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Oleanolic Acid-amino Acids Derivatives: Design, Synthesis, and Hepatoprotective Evaluation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, characterization, and in vitro/vivo studies of oleanolic acid-loaded lactoferrin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Network pharmacology, molecular docking and in vivo study on oleanolic acid against psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy [mdpi.com]
- 11. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to Oleanolic Acid Derivatives in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oleanolic acid derivative, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its methyl ester, bardoxolone methyl (CDDO-Me) .
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments with CDDO and CDDO-Me.
Problem 1: Decreased or No Cytotoxicity of CDDO/CDDO-Me in Cancer Cell Lines
Possible Cause 1: Suboptimal Drug Concentration or Treatment Duration
-
Observation: The IC50 value is significantly higher than reported in the literature, or there is minimal cell death at expected effective concentrations.
-
Troubleshooting Steps:
-
Verify Drug Integrity: Ensure the compound has been stored correctly (as per the manufacturer's instructions) to prevent degradation. Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
Optimize Concentration Range: Perform a dose-response experiment with a wider range of concentrations. The IC50 for CDDO-Me can vary between cell lines, typically in the nanomolar to low micromolar range.[1]
-
Extend Treatment Duration: Some cell lines may require a longer exposure time to induce apoptosis. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Cell Seeding Density: Optimize the initial cell seeding density. Overly confluent or sparse cultures can affect drug sensitivity.
-
Possible Cause 2: Acquired or Intrinsic Resistance of Cancer Cells
-
Observation: A previously sensitive cell line shows a reduced response to CDDO/CDDO-Me over time, or a new cell line is inherently resistant.
-
Troubleshooting Steps:
-
Assess Nrf2 Pathway Activation: Constitutive activation or "hijacking" of the Nrf2 pathway can confer resistance.[2]
-
Experiment: Perform a western blot to analyze the basal protein levels of Nrf2 and its downstream target, NQO1. Compare these levels to a sensitive cell line.
-
-
Evaluate STAT3 and NF-κB Activation: Persistent activation of STAT3 and NF-κB signaling can promote cell survival and resistance.[3][4]
-
Experiment: Use western blotting to check the phosphorylation status of STAT3 (p-STAT3) and the nuclear translocation of NF-κB (p65 subunit).
-
-
Investigate PI3K/Akt/mTOR Pathway: Overexpression of Akt can lead to resistance to CDDO-Me.[5]
-
Experiment: Analyze the phosphorylation status of Akt (p-Akt) and downstream effectors like mTOR using western blotting.
-
-
Problem 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
-
Observation: High variability between technical or biological replicates.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Seeding: Uneven cell distribution in multi-well plates is a common source of error. Ensure the cell suspension is thoroughly mixed before and during plating.
-
Check for Drug-Assay Interference: Some compounds can interfere with the chemistry of viability assays.
-
Control Experiment: Run a control with the drug in cell-free media to see if it reacts with the assay reagent.
-
-
Optimize Incubation Times: Ensure that the incubation time with the viability reagent is consistent across all plates and experiments.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize volume errors.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CDDO-Me in cancer cells?
A1: CDDO-Me is a multi-functional agent. Its primary mechanisms include:
-
Nrf2 Activation: CDDO-Me is a potent activator of the Nrf2 pathway, which is a master regulator of cellular antioxidant responses.[6] It binds to Keap1, leading to the release and nuclear translocation of Nrf2, which then induces the expression of antioxidant and detoxification genes.[1]
-
NF-κB Inhibition: It inhibits the pro-inflammatory NF-κB signaling pathway.[4]
-
Modulation of Other Signaling Pathways: CDDO-Me has been shown to inhibit the PI3K/Akt/mTOR and JAK/STAT3 signaling pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[1][3][5]
Q2: What are the known mechanisms of resistance to CDDO-Me in cancer cells?
A2: Resistance to CDDO-Me can arise from:
-
Nrf2 Pathway Hijacking: Cancer cells can develop somatic mutations in Keap1 or Nrf2, or epigenetic modifications that lead to the constitutive activation of the Nrf2 pathway. This provides the cancer cells with a growth and survival advantage, counteracting the pro-apoptotic effects of CDDO-Me.[2]
-
Constitutive STAT3 Activation: Persistent phosphorylation and activation of STAT3 can promote the expression of anti-apoptotic proteins, leading to drug resistance.[7] CDDO-Me has been shown to inhibit STAT3 phosphorylation.[3]
-
Overexpression of Akt: Increased activity of the PI3K/Akt survival pathway can confer resistance to CDDO-Me-induced apoptosis.[5]
Q3: How can I overcome resistance to CDDO-Me in my experiments?
A3: Strategies to overcome resistance include:
-
Combination Therapy: Combining CDDO-Me with other chemotherapeutic agents can enhance its efficacy. For example, CDDO-Me has shown synergy with doxorubicin in osteosarcoma cells. It can also enhance the efficacy of enzalutamide in prostate cancer cells.
-
Targeting Resistance Pathways: If resistance is mediated by a specific pathway, consider using inhibitors for that pathway in combination with CDDO-Me. For example, if STAT3 is constitutively active, a STAT3 inhibitor could be used.
-
Modulating Nrf2 Activity: In cases of Nrf2-mediated resistance, strategies to modulate Nrf2 activity could be explored, although this is a complex area of research.
Q4: Are there any known off-target effects of CDDO-Me that I should be aware of?
A4: While CDDO-Me is a potent Nrf2 activator, it is known to interact with other cellular targets. It contains α,β-unsaturated carbonyl groups that can react with cysteine residues in various proteins.[2] This can lead to the modulation of multiple signaling pathways, as mentioned earlier. It is important to consider these multi-targeting effects when interpreting experimental results.
Data Presentation
Table 1: IC50 Values of CDDO-Me in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |
| K562 | Chronic Myeloid Leukemia | 2.15 | 24 | [1] |
| K562 | Chronic Myeloid Leukemia | 1.58 | 48 | [1] |
| Cal-27 | Oral Squamous Cell Carcinoma | ~0.3 (approx.) | Not Specified | [8] |
| OVCAR8TR | Paclitaxel-Resistant Ovarian Cancer | ~0.3 (approx.) | 24 | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of CDDO-Me.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
CDDO-Me stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
The next day, treat the cells with a serial dilution of CDDO-Me. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control and calculate the IC50 value.[9]
Western Blot for Nrf2 and Keap1
This protocol is for assessing the activation of the Nrf2 pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Keap1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare total cell lysates from treated and untreated cells.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[10]
RT-qPCR for PI3K/Akt Pathway Genes
This protocol is for analyzing the gene expression changes in the PI3K/Akt pathway.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., AKT1, PTEN, MTOR) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Extract total RNA from treated and untreated cells.
-
Synthesize cDNA from the extracted RNA.
-
Prepare the qPCR reaction mix containing the qPCR master mix, primers, and cDNA.
-
Perform the qPCR reaction using a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 65°C).
-
Analyze the gene expression data using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated control.[11]
Visualizations
Caption: CDDO-Me activates the Nrf2 pathway, promoting cytoprotection or resistance.
Caption: CDDO-Me inhibits the JAK/STAT3 signaling pathway.
Caption: CDDO-Me inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for a cell viability (MTT) assay.
References
- 1. Bardoxolone methyl (CDDO-Me or RTA402) induces cell cycle arrest, apoptosis and autophagy via PI3K/Akt/mTOR and p38 MAPK/Erk1/2 signaling pathways in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Triterpenoid CDDO-Methyl Ester Inhibits the Janus-Activated Kinase-1 (JAK1)→Signal Transducer and Activator of Transcription-3 (STAT3) Pathway by Direct Inhibition of JAK1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bardoxolone-Methyl (CDDO-Me) Suppresses Androgen Receptor and Its Splice-Variant AR-V7 and Enhances Efficacy of Enzalutamide in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications [mdpi.com]
- 7. CDDO-Me, a synthetic triterpenoid, inhibits expression of IL-6 and Stat3 phosphorylation in multi-drug resistant ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bardoxolone-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell viability assay [bio-protocol.org]
- 10. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 11. sciencellonline.com [sciencellonline.com]
Technical Support Center: Stability of Oleanolic Acid Derivative 1 in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered with Oleanolic Acid Derivative 1 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. What is the primary cause for this?
A1: Oleanolic acid and its derivatives are known for their poor water solubility due to their hydrophobic pentacyclic triterpenoid structure.[1][2][3] Precipitation is a common issue when working with aqueous solutions. The solubility can be influenced by factors such as pH, the presence of co-solvents, and temperature.
Q2: How can I improve the solubility of this compound in my experimental solution?
A2: Several strategies can be employed to enhance the solubility of oleanolic acid derivatives:
-
Co-solvents: The addition of a water-miscible organic solvent, such as ethanol, can significantly increase solubility. However, the concentration of the co-solvent needs to be optimized, as high concentrations can sometimes be detrimental to the formation of complexes with solubilizing agents.[4][5]
-
pH Adjustment: For derivatives with ionizable groups, adjusting the pH of the solution can increase solubility. For instance, forming a salt by adding a base like NaOH has been shown to dramatically increase the aqueous solubility of oleanolic acid.[5][6]
-
Solubilizing Agents: The use of cyclodextrins to form inclusion complexes is a widely used technique to improve the solubility of poorly soluble compounds like oleanolic acid derivatives.[5][6] Formulations with surfactants that form micelles can also enhance solubility.[5]
-
Formulation Technologies: Advanced delivery systems like solid dispersions with polymers (e.g., poloxamers), liposomes, and nanoparticles are effective in improving the solubility and stability of oleanolic acid and its derivatives.[1][6][7]
Q3: I suspect my this compound is degrading in solution. What are the likely degradation pathways?
A3: Oleanolic acid derivatives can be susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Hydrolysis: Ester or amide derivatives of oleanolic acid can undergo hydrolysis, especially under acidic or basic conditions.[7]
-
Oxidation: The double bond in the oleanane structure can be a site for oxidative degradation.[8] Forced degradation studies often use hydrogen peroxide to assess oxidative stability.[9]
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the compound. It is recommended to handle solutions of oleanolic acid derivatives with appropriate light protection.[10]
-
Thermal Degradation: While oleanolic acid itself is relatively thermostable, prolonged exposure to high temperatures can cause degradation.[11][12]
Q4: What analytical method is recommended for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[6][13][14][15] This method should be capable of separating the intact drug from its degradation products, allowing for accurate quantification of the parent compound and detection of any impurities that may form over time. A photodiode array (PDA) detector is often used to check for peak purity.
Troubleshooting Guides
Issue: Precipitation of this compound in Solution
This guide provides a systematic approach to resolving precipitation issues during your experiments.
Caption: Troubleshooting workflow for precipitation issues.
Issue: Suspected Degradation of this compound
Follow these steps to confirm and characterize the degradation of your compound.
Caption: Workflow for investigating suspected degradation.
Quantitative Data Summary
The following tables provide a summary of solubility and analytical data for oleanolic acid, which can serve as a reference for its derivatives.
Table 1: Solubility of Oleanolic Acid in Various Solvents
| Solvent System | Solubility | Reference |
|---|---|---|
| Water | < 1 µg/mL | [3] |
| Ethanol | Soluble | [16] |
| Methanol | Soluble | [16] |
| Acetone | Soluble | [16] |
| Chloroform | Soluble | [16] |
| n-Hexane | Scarcely soluble | [4] |
| Water with β-cyclodextrin | 3.4-fold increase | [5][6] |
| Water with β-cyclodextrin and NaOH | 107-fold increase | [5][6] |
| Water with amino β-cyclodextrin | 2100-fold increase | [5] |
| Self-microemulsifying drug delivery system (SMEDDS) | >1000-fold increase |[5][6] |
Table 2: Typical HPLC Conditions for Oleanolic Acid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [13][14] |
| Mobile Phase | Methanol/0.03 M Phosphate Buffer (pH 3) (90:10 v/v) | [6] |
| Acetonitrile/Methanol/0.5% Ammonium Acetate (61:18:21 v/v/v) | [14] | |
| Flow Rate | 0.5 - 1.0 mL/min | [6][14] |
| Detection Wavelength | 210 nm | [6][14] |
| Column Temperature | 25 - 35 °C |[14][17] |
Experimental Protocols
Protocol 1: Solubility Determination
This protocol outlines the shake-flask method for determining the solubility of this compound in a chosen solvent system.
-
Preparation: Add an excess amount of the oleanolic acid derivative to a known volume of the selected solvent (e.g., water, buffer, co-solvent mixture) in a sealed container.
-
Equilibration: Agitate the container at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution. A 0.45 µm filter is commonly used.
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and quantify the concentration of the dissolved derivative using a validated analytical method, such as HPLC-UV.[5]
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general workflow for developing an HPLC method to monitor the stability of this compound.
Caption: Workflow for stability-indicating HPLC method development.
Protocol 3: Forced Degradation Studies
This protocol is based on ICH guidelines and is designed to identify potential degradation products and pathways.[9][18][19]
-
Acid Hydrolysis: Dissolve the derivative in a suitable solvent and add 0.1 N HCl. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve the derivative in a suitable solvent and add 0.1 N NaOH. Incubate at room temperature. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat a solution of the derivative with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid derivative to dry heat (e.g., 80°C) for a specified period. Also, heat a solution of the derivative to assess stability in the solution state.
-
Photodegradation: Expose a solution of the derivative to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][20] A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all stressed samples at appropriate time points using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.[18]
Visual Guides
Factors Affecting Stability of Oleanolic Acid Derivatives in Solution
References
- 1. mdpi.com [mdpi.com]
- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. LC: analysis of photodegradation kinetics of nitazoxanide in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hrpub.org [hrpub.org]
- 14. HPLC Determination of Ursolic Acid and Oleanolic Acid in Paulownia Leaves from Xiangxi [zkxb.jsu.edu.cn]
- 15. jfda-online.com [jfda-online.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of oleanolic acid and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Oleanolic Acid Derivative 1
Welcome to the technical support center for the purification of Oleanolic Acid Derivative 1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Chromatography Issues
Question: Why am I observing poor resolution or peak tailing during the HPLC purification of this compound?
Answer: Poor resolution or peak tailing in HPLC can stem from several factors. Common causes include issues with the mobile phase, column degradation, or improper sample preparation. Here are some potential causes and solutions:
-
Mobile Phase Composition: The polarity of the mobile phase may not be optimal for separating your derivative from impurities.
-
Solution: Systematically adjust the solvent strength. For reverse-phase HPLC, increasing the aqueous component can enhance retention and improve the separation of closely eluting peaks.
-
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing.
-
Solution: Reduce the injection volume or the concentration of your sample. As a general guideline, inject 1-2% of the total column volume.
-
-
Column Contamination: Buildup of matrix components from crude samples can foul the column.[1]
-
Solution: Implement a column cleaning procedure as recommended by the manufacturer.
-
-
Non-Specific Binding: Acidic analytes like oleanolic acid derivatives can sometimes adsorb to stainless steel surfaces in the HPLC system.[1]
-
Solution: Perform several "conditioning injections" with a high concentration of your compound to saturate these active sites.[1]
-
Question: I am having trouble separating this compound from a co-eluting impurity. What should I do?
Answer: Co-eluting impurities are a common challenge, especially with structurally similar compounds like isomers or byproducts from synthesis.
-
Identify the Impurity: If possible, use mass spectrometry to identify the co-eluting species. A common impurity for oleanolic acid is its isomer, ursolic acid.[2][3] Your derivative may have similar isomeric impurities.
-
Optimize Selectivity:
-
Change the Stationary Phase: If you are using a C18 column, consider switching to a different stationary phase, such as a phenyl-hexyl column, to introduce different separation mechanisms.[3]
-
Modify the Mobile Phase: Adjusting the pH of the mobile phase can alter the ionization state of your compound and the impurity, potentially improving separation. Adding modifiers like formic acid or ammonium acetate can also influence selectivity.[2]
-
-
Employ Advanced Techniques: For very challenging separations, consider two-dimensional liquid chromatography (2D-LC), which uses two columns with different selectivities for enhanced resolution.[3]
Crystallization Issues
Question: My this compound is "oiling out" instead of crystallizing. How can I fix this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to high impurity levels or a suboptimal solvent system.
-
Increase Purity: The presence of impurities can inhibit crystal lattice formation. Try an additional chromatography step to further purify your compound before attempting crystallization.
-
Optimize Solvent System:
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.
-
Solvent Combination: Use a binary solvent system. Dissolve your compound in a good solvent (e.g., methanol, ethanol, acetone) and then slowly add an anti-solvent (a solvent in which your compound is poorly soluble, like water or hexane) until the solution becomes slightly turbid.[4][5] Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Question: I have obtained crystals of this compound, but I suspect they are a solvate. How can I confirm this and obtain the non-solvated form?
Answer: Oleanolic acid is known to form solvates when crystallized from solvents like methanol and ethanol.[4][5] Your derivative may exhibit similar behavior.
-
Confirmation:
-
Thermogravimetric Analysis (TGA): TGA can detect weight loss corresponding to the solvent molecules being driven off upon heating.
-
Differential Scanning Calorimetry (DSC): DSC may show an endotherm corresponding to the desolvation event before the melting point of the compound.[4]
-
-
Obtaining the Non-Solvated Form:
-
Heating/Vacuum: Heating the solvate under vacuum is often sufficient to remove the solvent. The temperature required will depend on the specific solvate.
-
Recrystallization from a Non-Solvating Solvent: Recrystallizing from a solvent that does not readily form solvates, such as acetone for oleanolic acid, can yield the non-solvated form directly.[4][5]
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving crude this compound for purification?
A1: The choice of solvent will depend on the specific modifications made to your derivative. However, based on the properties of oleanolic acid, good starting points are organic solvents like ethanol, methanol, dimethylformamide (DMF), and DMSO.[6] For chromatography, you will want to dissolve your crude material in a minimal amount of a strong solvent (like DMF or methanol) and then dilute it with the mobile phase.
Q2: How can I quickly check the purity of my fractions during column chromatography?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purity of fractions. For oleanolic acid and its derivatives, common TLC solvent systems include mixtures of a non-polar solvent like n-hexane or toluene with a more polar solvent like ethyl acetate or methanol.[7][8] Visualizing the spots can be done using an anisaldehyde-sulfuric acid spray followed by heating.[9]
Q3: What could be the cause of low yield after purification?
A3: Low yields can be attributed to several factors:
-
Compound Instability: Your derivative may be degrading during purification. Ensure that you are not exposing it to harsh pH conditions or excessive heat.
-
Incomplete Elution: The compound may be irreversibly adsorbed onto the chromatography column.
-
Losses During Transfers: Multiple transfer steps can lead to cumulative losses of material.
-
Poor Crystallization Recovery: A significant amount of your compound may remain in the mother liquor after crystallization.
Q4: Is it necessary to derivatize this compound for GC-MS analysis?
A4: Yes, due to the presence of polar functional groups like hydroxyl and carboxylic acids, derivatization is typically required for GC-MS analysis of triterpenoids.[10] A common method is silylation, which replaces active hydrogens with a trimethylsilyl group, increasing the volatility of the compound.[10]
Data Presentation
Table 1: Solubility of Oleanolic Acid in Various Organic Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | ~30 | [6] |
| Ethanol | ~5 | [6] |
| Dimethyl sulfoxide (DMSO) | ~3 | [6] |
| 1-Butanol | High | [11] |
| Ethyl Acetate | Moderate | [12] |
| 2-Propanol | Moderate | [12] |
| Methanol | Moderate | [12] |
Note: The solubility of this compound may vary based on its specific functional groups.
Table 2: Example HPLC Gradients for Purification of Oleanolic Acid and Derivatives
| Time (min) | % Solvent A (e.g., Water with 0.1% Formic Acid) | % Solvent B (e.g., Methanol or Acetonitrile) | Flow Rate (mL/min) | Reference |
| 0-10 | 15 | 85 | 1.0 | [8] |
| 10-20 | 10 | 90 | 1.0 | [8] |
| 20-30 | 10 | 90 | 1.0 | [8] |
Note: This is an example gradient and should be optimized for your specific derivative and column.
Experimental Protocols
Protocol 1: Flash Chromatography for Initial Purification
This protocol is a general guideline for the initial purification of crude this compound.
-
Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Column Packing: Pack a flash chromatography column with silica gel using a slurry method with a non-polar solvent like n-hexane.
-
Loading: Carefully load the dried, sample-adsorbed silica onto the top of the packed column.
-
Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding a more polar solvent, such as ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in n-hexane.
-
Fraction Collection: Collect fractions based on the elution profile observed on the flash chromatography system's detector or by collecting fractions of a fixed volume.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure derivative.[13] Combine the pure fractions.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the partially purified this compound.
Protocol 2: Recrystallization for Final Purification
This protocol describes a method for the final purification of this compound by recrystallization.
-
Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Acetone, methanol, or ethanol are good starting points.[4][5]
-
Dissolution: Place the partially purified compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., in a water bath) with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, if necessary, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. support.waters.com [support.waters.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. lcms.cz [lcms.cz]
- 4. Physical characterization of oleanolic acid nonsolvate and solvates prepared by solvent recrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.mpu.edu.mo [research.mpu.edu.mo]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. hrpub.org [hrpub.org]
- 9. researchgate.net [researchgate.net]
- 10. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Addressing batch-to-batch variability of synthetic Oleanolic acid derivative 1.
This guide is intended for researchers, scientists, and drug development professionals to address and troubleshoot potential batch-to-batch variability of synthetic Oleanolic acid derivative 1 (SOAD-1).
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern? Batch-to-batch variability refers to the differences in the physicochemical and biological properties of a compound observed between different synthesis batches.[1][2] For drug development professionals, this is a significant concern because it can affect the compound's safety, efficacy, and reproducibility of experimental results.[3][4] Consistent product quality is essential for regulatory compliance and successful clinical translation.[5][6]
Q2: What are the common causes of batch-to-batch variability in synthetic compounds like SOAD-1? Variability can be introduced at multiple stages of the manufacturing process.[7] Common sources include:
-
Raw Materials: Variations in the purity, concentration, or moisture content of starting materials and reagents.[7][8]
-
Process Parameters: Minor deviations in reaction conditions such as temperature, pressure, pH, and mixing speed.[7]
-
Equipment: Inconsistent performance or improper cleaning of reactors and other equipment can lead to cross-contamination.[7]
-
Environmental Factors: Changes in humidity and temperature in the manufacturing environment can affect sensitive chemical reactions.[7]
-
Human Factors: Manual errors in measurements or procedural steps can introduce variability.[7]
Q3: My new batch of SOAD-1 shows lower biological activity. What is the most likely cause? A decrease in biological activity is often linked to the purity of the compound. The presence of impurities, even at trace levels, can interfere with the compound's interaction with its biological target.[9] These impurities can arise from side reactions, residual solvents, or degradation products.[10] It is crucial to perform analytical tests to compare the purity profile of the new batch with a reference standard.
Q4: Can the physical properties of SOAD-1, like solubility, vary between batches? Yes. Variations in the synthesis or purification process can lead to different physical properties. For example, the presence of different polymorphs (crystalline forms) can significantly affect solubility and dissolution rates, which in turn can impact bioavailability and pharmacokinetic profiles.[1][11] Processing variations can also alter particle size and surface area, further influencing physical behavior.[1]
Q5: What are the recommended initial steps to investigate a suspected batch issue? The first step is to conduct a thorough analytical comparison of the problematic batch against a validated reference batch. This should include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) to confirm molecular weight and identify impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.[9][12][13]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to batch-to-batch variability.
Issue 1: Inconsistent Biological Activity (e.g., higher IC50 value)
-
Possible Cause 1: Reduced Purity / Presence of Impurities
-
Troubleshooting Step:
-
Perform a comparative HPLC analysis of the current batch against a reference batch with known, consistent activity.[14] Note any new peaks or changes in the area percentage of the main peak.
-
Use LC-MS to obtain the molecular weight of any significant impurity peaks to help in their identification.[13]
-
Consult the detailed experimental protocol for HPLC analysis below.
-
-
-
Possible Cause 2: Structural Isomerization
-
Troubleshooting Step:
-
Acquire and compare ¹H and ¹³C NMR spectra of the current batch with the reference batch.[9]
-
Look for changes in chemical shifts, new signals, or altered integration values that could indicate a structural change.
-
Consult the detailed experimental protocol for NMR analysis below.
-
-
-
Possible Cause 3: Degradation of the Compound
Issue 2: Poor Solubility or Different Physical Appearance
-
Possible Cause 1: Presence of a Different Polymorph
-
Troubleshooting Step:
-
Analyze the solid-state properties of the batch using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
-
Compare the resulting data with the reference batch to identify any differences in crystalline structure.
-
-
-
Possible Cause 2: Variation in Particle Size or Morphology
Data Presentation: Example of Batch Variability
The following table illustrates how quantitative data from different batches of SOAD-1 can be presented to identify variability.
| Batch ID | Synthesis Date | Purity (HPLC, %) | Yield (%) | Biological Activity (IC50 in µM) | Notes |
| SOAD-1-REF | Jan 2025 | 99.8 | 65 | 1.5 ± 0.2 | Reference Batch |
| SOAD-1-B01 | Aug 2025 | 99.5 | 68 | 1.7 ± 0.3 | Within acceptable limits |
| SOAD-1-B02 | Sep 2025 | 96.2 | 71 | 8.3 ± 1.1 | Out of Spec. Impurity at RT 4.5 min |
| SOAD-1-B03 | Oct 2025 | 99.7 | 55 | 1.6 ± 0.2 | Acceptable activity, low yield |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve SOAD-1 in a suitable solvent (e.g., Methanol) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Integrate the peaks and calculate the area percentage of the main SOAD-1 peak to determine purity. Compare the chromatogram to the reference batch to identify any new or enlarged impurity peaks.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) for Structural Verification
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of SOAD-1 in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Standard acquisition parameters should be used.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts, splitting patterns, and integration of the acquired spectra with those from the reference standard to confirm the structural integrity of the compound.
-
Protocol 3: MTT Assay for Cell Viability and IC50 Determination
-
Cell Seeding:
-
Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of SOAD-1 in DMSO.
-
Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is <0.5%.
-
Replace the medium in the wells with the medium containing the different concentrations of SOAD-1. Include vehicle control (DMSO) wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
Signaling Pathways and Workflows
Caption: Modulation of the PI3K/Akt/mTOR signaling pathway by this compound.[17][18]
Caption: Standard experimental workflow for troubleshooting batch-to-batch variability.
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 4. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. ijnrd.org [ijnrd.org]
- 11. researchgate.net [researchgate.net]
- 12. salvavidaspharma.com [salvavidaspharma.com]
- 13. tandfonline.com [tandfonline.com]
- 14. nicovaper.com [nicovaper.com]
- 15. thepharmamaster.com [thepharmamaster.com]
- 16. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
How to prevent degradation of Oleanolic acid derivative 1 during storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of degradation of Oleanolic acid derivative 1 during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound are exposure to light, elevated temperatures, high humidity, inappropriate pH conditions, and contact with strong oxidizing agents. The presence of the double bond in the oleanane structure makes it susceptible to oxidation.[1] If "this compound" is an ester, it will also be prone to hydrolysis.
Q2: What are the visible signs of degradation of this compound?
A2: Visual signs of degradation can include a change in the color of the powdered compound (e.g., from white to light yellow), clumping of the powder, or a noticeable change in its solubility in standard solvents. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods for an accurate assessment of stability.
Q3: How can I detect and quantify the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for detecting and quantifying the degradation of oleanolic acid and its derivatives.[2][3][4][5] A stability-indicating HPLC method can separate the intact "this compound" from its degradation products, allowing for accurate quantification of the remaining active compound. Other analytical techniques like High-Performance Thin-Layer Chromatography (HPTLC) can also be employed for this purpose.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of potency or inconsistent experimental results. | Degradation of this compound due to improper storage. | 1. Verify storage conditions (see recommended storage conditions below). 2. Perform a purity check of the stored compound using a validated HPLC method. 3. If degradation is confirmed, discard the old stock and use a fresh, properly stored batch. |
| Appearance of new, unidentified peaks in the HPLC chromatogram. | Formation of degradation products. | 1. The appearance of new peaks is a strong indicator of degradation. 2. Attempt to identify the degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). Common degradation pathways include oxidation and hydrolysis (for ester derivatives). |
| Change in physical appearance (e.g., color, texture). | Significant degradation may have occurred. | 1. Do not use the compound for experiments. 2. Discard the batch and obtain a fresh supply. 3. Review storage procedures to prevent future occurrences. |
Storage Recommendations
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated)[1][6][7] | Low temperatures slow down the rate of chemical reactions, including degradation pathways. |
| Light | Store in the dark (e.g., in an amber vial or a light-blocking container). | Triterpenoids can be susceptible to photodegradation upon exposure to UV or visible light.[1][6] |
| Humidity | Store in a dry environment with a desiccant. | Moisture can promote hydrolytic degradation, especially for ester derivatives, and can also facilitate other chemical reactions. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | This minimizes the risk of oxidative degradation. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass vial). | Prevents exposure to air and moisture. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method. The specific parameters may need to be optimized for "this compound".
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Acids (e.g., formic acid, phosphoric acid) and bases (e.g., sodium hydroxide) for mobile phase adjustment and forced degradation studies
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution to a suitable concentration range (e.g., 1-100 µg/mL).
-
For stability samples, dissolve the compound in the same solvent to a known concentration.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: Start with a suitable ratio of A:B, and gradually increase the percentage of B over a run time of 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound (typically around 210 nm for oleanolic acid).[2]
-
Injection Volume: 10-20 µL.
-
-
Forced Degradation Studies:
-
To ensure the method is "stability-indicating," perform forced degradation studies.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photodegradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.
-
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak of this compound.
-
Protocol 2: Long-Term Stability Study
Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.
Methodology:
-
Store multiple aliquots of this compound under the recommended storage conditions (2-8°C, protected from light, in a tightly sealed container).
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months), remove one aliquot.
-
Analyze the sample using the validated stability-indicating HPLC method to determine the purity and concentration of this compound.
-
Record any changes in physical appearance.
-
Plot the percentage of remaining this compound against time to determine the shelf-life of the compound under the tested conditions.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling and storing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. hrpub.org [hrpub.org]
- 6. Anti-photoaging activity of triterpenoids isolated from Centella asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleanolic acid = 97 508-02-1 [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis: Hederagenin (Oleanolic Acid Derivative) vs. Oleanolic Acid
In the landscape of natural product research, pentacyclic triterpenoids derived from plants have garnered significant attention for their therapeutic potential. Oleanolic acid, a ubiquitous compound in this class, is well-regarded for its diverse pharmacological activities. This guide provides a comparative analysis of oleanolic acid and its naturally occurring derivative, hederagenin, which features an additional hydroxyl group at the C-23 position. This structural modification has been shown to modulate its biological activity, offering a compelling case for comparative investigation. This document is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and pathway visualizations to facilitate an objective comparison.
Comparative Biological Activity: Cytotoxicity
The cytotoxic effects of oleanolic acid and hederagenin have been evaluated against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of each compound required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Compound | IC₅₀ (µM) |
| Human Melanoma (A375) | Oleanolic Acid | > 30 |
| Hederagenin | 1.8 | |
| Human Colon Adenocarcinoma (HT29) | Oleanolic Acid | > 30 |
| Hederagenin | 2.5 | |
| Human Breast Cancer (MCF-7) | Oleanolic Acid | 25.3 |
| Hederagenin | 2.1 |
Note: Lower IC₅₀ values indicate greater cytotoxic activity. The data suggests that hederagenin exhibits significantly higher cytotoxicity against these cancer cell lines compared to its parent compound, oleanolic acid.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cytotoxicity of oleanolic acid and hederagenin against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., A375, HT29, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Oleanolic acid and Hederagenin stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM medium. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of oleanolic acid or hederagenin. A control group with vehicle (DMSO) is also included. The plates are then incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC₅₀ values are determined from the dose-response curves.
Visualizations
Logical Relationship of the Comparative Study
Caption: Logical flow of the comparative study design.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT assay.
Simplified NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
A Comparative Analysis of Oleanolic Acid Derivative 1 and Other Known Inhibitors in Regulating Key Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Oleanolic acid, a naturally occurring pentacyclic triterpenoid, and its derivatives have garnered significant attention in drug discovery for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2][3] This guide provides a comparative analysis of a potent oleanolic acid derivative, herein referred to as Oleanolic Acid Derivative 1 (Exemplar), with other known inhibitors, supported by experimental data. The focus is on its efficacy as an α-glucosidase inhibitor, a key target in the management of type 2 diabetes.
Data Presentation: Comparative Efficacy of α-Glucosidase Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound (Exemplar: Indole-OA derivative 2a) against α-glucosidase, compared to the parent compound Oleanolic Acid and the commercially available drug, Acarbose. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency.
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| This compound (Exemplar: Indole-OA 2a) | α-Glucosidase | 4.02 | [4] |
| Oleanolic Acid | α-Glucosidase | 5.52 | [4] |
| Acarbose (Standard Drug) | α-Glucosidase | > 10 (less potent) | [4] |
| Dihydroxy-olide derivative (4) | α-Glucosidase | Most potent among tested | [5] |
| N-methylpiperazine methylated 2,3-indolo-oleanolic propargyl amide 15 | α-Glucosidase | 4.8 (also inhibits NO synthesis) | [6] |
Note: The dihydroxy-olide derivative (4) was identified as highly potent, but a specific IC50 value was not provided in the initial search results.[5]
Experimental Protocols
The determination of α-glucosidase inhibitory activity is a crucial step in evaluating the potential of compounds like this compound. Below is a detailed methodology typical for such an in vitro assay.
In Vitro α-Glucosidase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (this compound, Oleanolic Acid, Acarbose)
-
Phosphate buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of the substrate, pNPG, in phosphate buffer.
-
Dissolve the test compounds in DMSO to create stock solutions and then dilute to various concentrations with phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.
-
Add 50 µL of the test compound solution at varying concentrations to the respective wells. Acarbose is used as a positive control, and a solution with no inhibitor is used as a negative control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflow
Diagrams are provided to illustrate the broader context of oleanolic acid derivatives' activity and the experimental process.
Inhibitory Action on a Key Signaling Pathway
Oleanolic acid and its derivatives are known to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway. Inhibition of PTP1B can enhance insulin sensitivity, which is beneficial in the context of type 2 diabetes.
Caption: Inhibition of PTP1B by Oleanolic Acid Derivatives enhances insulin signaling.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines the general workflow for comparing the efficacy of different enzyme inhibitors.
Caption: Workflow for the comparative evaluation of enzyme inhibitors.
This guide demonstrates that specific derivatives of oleanolic acid can exhibit significantly enhanced inhibitory activity compared to the parent compound and established drugs, highlighting their potential in the development of new therapeutic agents. Further in vivo studies and clinical trials are necessary to fully elucidate their therapeutic efficacy and safety profiles.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleanolic acid derivatives for pharmaceutical use: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Oleanolic acid indole derivatives as novel α-glucosidase inhibitors: S" by Panpan Wu, Hao He et al. [digitalcommons.uri.edu]
- 5. Inhibition of alpha-glucosidase by oleanolic acid and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Therapeutic Target of Bardoxolone Methyl in a Novel Zebrafish Model
For Immediate Release:
This guide provides a comparative analysis of a novel in vivo model, the zebrafish (Danio rerio), for the validation of the therapeutic target of Bardoxolone Methyl (CDDO-Me), a well-characterized derivative of Oleanolic acid. The performance of this new model is compared with established in vitro cell culture models, offering researchers, scientists, and drug development professionals objective experimental data to inform their target validation strategies.
Bardoxolone Methyl, also known as RTA 402, is a potent activator of the Nrf2 pathway and an inhibitor of the pro-inflammatory NF-κB pathway, making it a promising therapeutic candidate for various diseases involving oxidative stress and inflammation.[1][2] Accurate validation of its engagement with these targets is crucial for its clinical development. This guide explores the utility of the zebrafish model as a robust platform for in vivo target validation and compares its performance with traditional cell-based assays.
Comparative Analysis of Target Validation Models
The validation of Bardoxolone Methyl's therapeutic target, primarily the activation of the Nrf2 pathway, has been demonstrated across various models. Below is a summary of quantitative data from studies utilizing both traditional in vitro models and the newer in vivo zebrafish model.
| Parameter | Traditional Model (In Vitro Cell Culture) | New Model (In Vivo Zebrafish Embryo) | Reference |
| Model System | RAW 264.7 Macrophages, THP-1-derived Macrophages | Nrf2/ARE Reporter Zebrafish | [3][4] |
| Nrf2 Activation (EC50/Effective Conc.) | 25 nM (induces significant Nrf2 nuclear translocation) | Responsive to known Nrf2 agonists (e.g., RTA-408, a close analog) | [3][4] |
| Target Gene Upregulation | Increased HO-1 protein expression | Induction of Nrf2 target genes (e.g., gstp1, nqo1, gclc) by Nrf2 activators | [3][5] |
| Phenotypic Readout | Reduction of LPS-induced oxidative stress | Reporter (EGFP) expression in various tissues, modulation of oxidative stress response | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
In Vitro Nrf2 Activation Assay in Macrophages
Objective: To determine the activation of the Nrf2 pathway by Bardoxolone Methyl in cultured macrophages.
Cell Lines: RAW 264.7 (murine macrophages) or THP-1 (human monocytes, differentiated into macrophages).
Protocol:
-
Cell Culture and Treatment: Culture RAW 264.7 or differentiated THP-1 macrophages in appropriate media. Treat cells with varying concentrations of Bardoxolone Methyl (e.g., 10 nM, 25 nM, 50 nM) for 24 hours.[3]
-
Nuclear Extraction: Following treatment, harvest the cells and perform nuclear extraction using a commercial kit or standard biochemical fractionation protocols.
-
Western Blot Analysis: Separate nuclear proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against Nrf2 to detect its translocation to the nucleus. Use an antibody against a nuclear marker (e.g., Lamin B1) as a loading control.[3]
-
Target Gene Expression (HO-1): Analyze whole-cell lysates by Western blot using a primary antibody against Heme Oxygenase-1 (HO-1), a downstream target of Nrf2, to confirm pathway activation.[3]
In Vivo Nrf2 Activation Assay in Zebrafish Embryos
Objective: To validate the activation of the Nrf2 pathway by Nrf2-activating compounds in a live vertebrate model.
Model: Tg(8xAORE:EGFP) zebrafish line, which expresses EGFP under the control of multiple Antioxidant Response Elements (AREs).[4]
Protocol:
-
Embryo Collection and Treatment: Collect embryos from the Tg(8xAORE:EGFP) line. At 24 hours post-fertilization (hpf), place the embryos in 24-well plates and expose them to known Nrf2 activators (e.g., RTA-408, a close analog of Bardoxolone Methyl) or the test compound in embryo medium.[4]
-
Live Imaging: At various time points (e.g., 36 hpf), anesthetize the embryos and mount them in methylcellulose on a glass slide.
-
Fluorescence Microscopy: Visualize and quantify the EGFP expression in various tissues, such as the eye, brain, and gut, using a fluorescence microscope. An increase in EGFP fluorescence indicates the activation of the Nrf2/ARE pathway.[4]
-
Target Gene Expression (qPCR): Isolate total RNA from treated and control embryos. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the expression levels of Nrf2 target genes like gclc, nqo1, and hmox1a (the zebrafish ortholog of HO-1).[6]
Visualizing the Target Validation Workflow and Signaling Pathway
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the Nrf2 signaling pathway.
Caption: A comparative workflow for validating the therapeutic target of Bardoxolone Methyl.
Caption: The Nrf2 signaling pathway activated by Bardoxolone Methyl.
Conclusion
The validation of a therapeutic target is a cornerstone of drug development. While traditional in vitro models provide valuable mechanistic insights, novel in vivo models like the zebrafish offer a more holistic understanding of a compound's activity in a living organism. The zebrafish model, with its genetic tractability and suitability for high-throughput screening, presents a powerful tool for validating the therapeutic targets of compounds like Bardoxolone Methyl.[7] This guide provides the foundational data and protocols to encourage the adoption of such innovative models for more robust and predictive drug discovery.
References
- 1. Bardoxolone methyl - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Frontiers | Nrf2-dependent effects of CDDO-Me on bactericidal activity in macrophage infection models [frontiersin.org]
- 4. Monitoring Nrf2/ARE Pathway Activity with a New Zebrafish Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 and Nrf2-Related Proteins in Development and Developmental Toxicity: Insights from studies in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. eurekaselect.com [eurekaselect.com]
Comparative Analysis of Oleanolic Acid Derivatives' Activity Across Various Cell Lines
This guide provides a comparative overview of the cytotoxic and anti-proliferative activities of selected Oleanolic Acid (OA) derivatives across different cancer cell lines. The data presented is compiled from various preclinical studies and aims to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the potential of these compounds as anticancer agents.
Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Oleanolic Acid derivatives in different cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are a common measure of a compound's cytotoxic potency.
| Derivative Name/Identifier | Cell Line | Cell Type | IC50 (µM) | Reference |
| AH-Me | MCF-7 | Human Breast Cancer | 4.0 | [1] |
| MDA-MB-453 | Human Breast Cancer | 6.5 | [1] | |
| Oleanolic Acid | B16 2F2 | Mouse Melanoma | 4.8 | [1] |
| Compound 6 (lactone derivative) | HeLa | Human Cervical Cancer | 1.12 | [2][3] |
| KB | Human Oral Cancer | 1.05 | [3] | |
| MCF-7 | Human Breast Cancer | 1.25 | [3] | |
| A-549 | Human Lung Cancer | 1.45 | [3] | |
| Compound 2 (lactone derivative) | HeLa | Human Cervical Cancer | 1.34 | [2][3] |
| KB | Human Oral Cancer | 1.19 | [3] | |
| MCF-7 | Human Breast Cancer | 1.42 | [3] | |
| A-549 | Human Lung Cancer | 1.58 | [3] | |
| Compound 10 (bromolactone derivative) | HeLa | Human Cervical Cancer | 1.28 | [2][3] |
| KB | Human Oral Cancer | 1.11 | [3] | |
| MCF-7 | Human Breast Cancer | 1.33 | [3] | |
| A-549 | Human Lung Cancer | 1.51 | [3] | |
| Derivative 3a | A375 | Human Melanoma | ~50 | [4] |
| MeWo | Human Melanoma | ~50 | [4] | |
| Derivative 3b | A375 | Human Melanoma | <50 | [4] |
| MeWo | Human Melanoma | <50 | [4] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Signaling Pathways
Oleanolic acid and its derivatives have been shown to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1][5][6] A common mechanism of action is the induction of apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
This diagram illustrates how Oleanolic acid derivatives can trigger apoptosis. They can activate the extrinsic pathway by binding to death receptors, leading to the activation of caspase-8.[7] They can also influence the intrinsic pathway by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, causing mitochondrial release of cytochrome c.[5] Both pathways converge on the activation of executioner caspases, such as caspase-3, which then leads to the characteristic morphological and biochemical changes of apoptosis.[1]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Oleanolic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., acidified isopropanol or SDS-HCl solution)[9][10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.[9][10]
-
Compound Treatment: The following day, treat the cells with various concentrations of the oleanolic acid derivatives. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[11]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][11] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.[8][9]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570-590 nm.[8][11] A reference wavelength of around 620-650 nm can be used to subtract background absorbance.[9]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Analysis of Apoptosis by Western Blot
Western blotting is a technique used to detect specific proteins in a sample and can be employed to analyze the expression of key apoptosis-related proteins.[12]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the oleanolic acid derivative at the desired concentration and for the appropriate time. For adherent cells, collect both the floating and attached cells.[13] Wash the cells with ice-cold PBS and then lyse them with cell lysis buffer on ice.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein quantification assay.[14]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13] Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane to remove unbound primary antibody and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13] After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[13]
-
Data Analysis: The intensity of the bands corresponding to the target proteins can be quantified using densitometry software. Changes in the expression levels of apoptosis markers, such as an increase in cleaved caspase-3 or the Bax/Bcl-2 ratio, can indicate the induction of apoptosis.
References
- 1. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic Acid Lactones as Effective Agents in the Combat with Cancers—Cytotoxic and Antioxidant Activity, SAR Analysis, Molecular Docking and ADMETox Profile [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Oleanolic Acid and Its Four New Semisynthetic Derivatives on Human MeWo and A375 Melanoma Cell Lines [mdpi.com]
- 5. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oleanolic Acid Derivatives and Other Pentacyclic Triterpenoids in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid found in numerous medicinal plants and fruits, has long been a subject of scientific interest due to its diverse pharmacological properties.[1][2] As a scaffold for chemical modification, OA has given rise to a multitude of semi-synthetic derivatives with enhanced potency and improved pharmacokinetic profiles.[1][2] This guide provides a comparative overview of prominent oleanolic acid derivatives against other well-known pentacyclic triterpenoids, focusing on their anti-cancer and anti-inflammatory activities, supported by experimental data and detailed methodologies.
Comparative Analysis of Anti-Cancer Activity
The anti-proliferative effects of pentacyclic triterpenoids and their derivatives have been extensively studied across various cancer cell lines. Synthetic derivatives, in particular, often exhibit significantly lower half-maximal inhibitory concentrations (IC50) compared to their parent compounds. Below is a summary of the cytotoxic activities of selected Oleanolic Acid derivatives against those of Ursolic Acid and Betulinic Acid derivatives.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Pentacyclic Triterpenoids and Their Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Class | Cancer Cell Line | IC50 (µM) | Reference |
| Oleanolic Acid Derivatives | ||||
| CDDO-Me (Bardoxolone methyl) | Oleanane | Breast (MCF-7, MDA-MB-453) | 4.0, 6.5 | [3] |
| CDDO-Me | Oleanane | Ovarian (OVCAR-5, MDAH 2774) | Not specified, but effective | [3] |
| CDDO-Me | Oleanane | Prostate (LNCaP, PC3) | Not specified, but effective | [3] |
| Oleanolic Acid Oxime Derivative 6 | Oleanane | Various | 1 - 9 | [4] |
| Ursolic Acid Derivatives | ||||
| Ursolic Acid | Ursane | α-glucosidase inhibition | 12.1 | [5] |
| Ursolic Acid Derivative 15 | Ursane | Liver (HepG2) | 5.40 | [6] |
| Ursolic Acid Derivative 16 | Ursane | Various | 2.5 - 6.4 | [6] |
| Ursolic Acid Derivative 26 | Ursane | Melanoma (A375) | 1.5 | [6] |
| Ursolic Acid Derivative 27 | Ursane | Ovarian (A2780) | 1.7 | [6] |
| Betulinic Acid Derivatives | ||||
| Betulinic Acid | Lupane | α-glucosidase inhibition | 14.9 | [5] |
| Betulinic Acid Ionic Derivative 5 | Lupane | Melanoma (A375) | 36 | [7] |
| Betulinic Acid Ionic Derivative 5 | Lupane | Breast (MCF-7) | 25 | [7] |
| Betulinic Acid Ester Derivative | Lupane | Leukemia (MV4-11) | 2 - 5 | [8] |
| Betulinic Acid Derivative 3c | Lupane | Gastric (MGC-803) | 2.3 | |
| Betulinic Acid Derivative 3c | Lupane | Prostate (PC3) | 4.6 |
Comparative Analysis of Anti-Inflammatory Activity
Inflammation is a critical factor in the progression of numerous chronic diseases, and pentacyclic triterpenoids are known to modulate key inflammatory pathways. The synthetic oleanolic acid derivative, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), and its derivatives like CDDO-Me, have demonstrated potent anti-inflammatory effects.[2][9] Another derivative, diamine-PEGylated oleanolic acid (OADP), has also shown remarkable anti-inflammatory activity.[10][11]
Table 2: Comparative Anti-Inflammatory Activity of Oleanolic Acid and a Key Derivative
| Compound | Assay | Model | IC50 (µg/mL) | Fold-Increase in Potency vs. OA | Reference |
| Oleanolic Acid (OA) | NO Inhibition | LPS-stimulated RAW 264.7 cells (48h) | 31.28 ± 2.01 | - | [10] |
| OADP | NO Inhibition | LPS-stimulated RAW 264.7 cells (48h) | 1.09 ± 0.01 | ~29-fold | [10] |
| Diclofenac (Reference) | NO Inhibition | LPS-stimulated RAW 264.7 cells (48h) | 53.84 ± 2.25 | N/A | [10] |
Signaling Pathways and Experimental Workflow
The biological activities of these compounds are often attributed to their modulation of critical signaling pathways involved in inflammation and cell survival, such as NF-κB and Nrf2.
Caption: General experimental workflow for evaluating pentacyclic triterpenoids.
The NF-κB signaling pathway is a key regulator of inflammation.[12] Oleanolic acid derivatives can inhibit the activation of this pathway, leading to a reduction in pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB signaling pathway by Oleanolic Acid derivatives.
The Nrf2 pathway is a critical regulator of the cellular antioxidant response.[13][14] CDDO and its derivatives are potent activators of this pathway.
Caption: Activation of the Nrf2 antioxidant pathway by Oleanolic Acid derivatives.
Detailed Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After incubation, remove the treatment medium and add 28 µL of a 2 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 1.5 to 4 hours at 37°C.[15][16]
-
Solubilization: Carefully remove the MTT solution. Add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15][17]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[15]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Use male Wistar rats or mice, acclimatized to laboratory conditions.
-
Compound Administration: Administer the test compound or vehicle control to the animals (e.g., intraperitoneally or orally) 30 to 60 minutes before inducing inflammation.[18][19]
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw of each animal.[18][20][21]
-
Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[18][21]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.[18]
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This in vitro assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[22]
-
Stimulation and Treatment: Treat the cells with the test compounds for a short period (e.g., 1 hour) before stimulating them with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production. Incubate for another 24 hours.[22][23]
-
Griess Reagent Reaction: Collect 100 µL of the cell culture supernatant from each well and mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[22]
-
Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated, untreated cells.
Conclusion
The chemical modification of oleanolic acid has yielded a new generation of pentacyclic triterpenoids with significantly enhanced biological activities. Derivatives such as CDDO-Me and OADP demonstrate superior anti-cancer and anti-inflammatory properties compared to the parent oleanolic acid. When compared to derivatives of other pentacyclic triterpenoids like ursolic acid and betulinic acid, oleanolic acid derivatives hold their own as highly potent compounds. The data presented herein underscores the therapeutic potential of these compounds and provides a foundation for further research and development in the fields of oncology and inflammatory diseases. The detailed protocols and pathway diagrams offer valuable resources for researchers aiming to explore the pharmacological landscape of these promising natural product derivatives.
References
- 1. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nrf2 signaling: An adaptive response pathway for protection against environmental toxic insults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. static.igem.wiki [static.igem.wiki]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. inotiv.com [inotiv.com]
- 21. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 22. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of Oleanolic Acid Derivative 1
This document provides essential safety, handling, and disposal procedures for Oleanolic Acid Derivative 1. The information is primarily based on the parent compound, Oleanolic Acid, due to the non-specific nature of "Derivative 1." Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for their exact derivative, as structural modifications can alter chemical properties and associated hazards.
Immediate Safety and Handling Precautions
When handling this compound, adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety goggles with side shields or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[1][2][3].
-
Skin Protection: Handle the compound with chemical-resistant gloves that have been inspected for integrity before use[1][3]. Use proper glove removal techniques to avoid skin contact[1]. Wear impervious clothing to protect the body[2][3].
-
Respiratory Protection: In situations where dust formation is possible and ventilation is inadequate, use a NIOSH-approved N95 (US) or P1 (EN 143) dust mask[1].
General Hygiene and Handling:
-
Wash hands and any exposed skin thoroughly after handling[1][2].
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored[2].
Hazard Identification and Classification
The following table summarizes the hazard classifications for the parent compound, Oleanolic Acid. The specific derivative in use may have different or additional hazards.
| Hazard Class | GHS Hazard Statement Code | Description | Key Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[2] | P264, P270, P301+P312, P330 |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1][2] | P280, P302+P352, P362+P364 |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1][2] | P280, P305+P351+P338 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation.[1][2] | P261, P271, P304+P340, P403+P233 |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous waste in compliance with all local, regional, and national regulations.
Experimental Protocol: Waste Disposal
-
Waste Segregation and Collection:
-
Consult Official Documentation:
-
Review the specific Safety Data Sheet (SDS) for the derivative, paying close attention to Section 13: Disposal Considerations.
-
Consult your organization's EHS guidelines for chemical waste disposal procedures.
-
-
Primary Disposal Method:
-
Container Disposal:
-
Environmental Protection:
Emergency Procedures
Spill Response Protocol
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation[2].
-
Don PPE: Wear the full personal protective equipment as described above[2].
-
Containment and Cleanup:
-
Avoid the formation of dust[1].
-
For solid spills, carefully sweep or shovel the material and place it into a suitable, closed container for disposal[1][4].
-
For liquid solutions, absorb with an inert, non-combustible material (e.g., diatomite, universal binders) and place in a container for disposal[2].
-
-
Decontamination: Clean the spill area and any contaminated equipment thoroughly.
-
Waste Disposal: Dispose of all cleanup materials and contaminated items as hazardous waste.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician[1][2].
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and consult a physician[1][2].
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[1][2].
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and consult a physician immediately[1][2].
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling Oleanolic acid derivative 1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Oleanolic acid derivative 1. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
I. Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Situation | Required PPE | Notes |
| Handling solid (powder) form | - Nitrile gloves- Lab coat- Safety glasses with side shields or goggles- N95 or P1 dust mask | Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.[1] |
| Handling solutions | - Nitrile gloves- Lab coat- Safety glasses with side shields or goggles | Handle in a well-ventilated area. |
| Weighing and preparing solutions | - Nitrile gloves- Lab coat- Safety glasses with side shields or goggles- Chemical fume hood | Perform these tasks in a designated area, preferably within a chemical fume hood, to control dust and vapors.[1] |
| Cleaning spills | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety goggles- Face shield (if large spill)- Appropriate respiratory protection | Absorb spills with inert material and collect for disposal.[2] |
| Waste disposal | - Nitrile gloves- Lab coat- Safety glasses with side shields or goggles | Follow all local, state, and federal regulations for hazardous waste disposal. |
II. Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is crucial for safety and experimental success.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard information.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Recommended storage temperature is often -20°C for powders.[2]
2. Preparation and Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[1][2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in laboratory areas.[2]
-
Solution Preparation: When dissolving the solid, add the solvent to the powder slowly to avoid splashing. Oleanolic acid is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[4]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
III. Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Collection:
-
All waste materials, including unused compounds, contaminated labware (e.g., pipette tips, tubes), and cleaning materials, should be considered hazardous waste.
-
Collect solid and liquid waste in separate, clearly labeled, and sealed containers.
2. Disposal Procedure:
-
Dispose of waste in accordance with all applicable local, state, and federal regulations.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
For unused products, consider offering surplus and non-recyclable solutions to a licensed disposal company.[1]
IV. Experimental Workflow and Signaling Pathway
The following diagram illustrates a general experimental workflow for assessing the cytotoxic effects of this compound on cancer cell lines.
Caption: A typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound.
Oleanolic acid and its derivatives have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways. The diagram below illustrates a simplified representation of this mechanism.
Caption: Oleanolic acid derivatives can activate the Nrf2 pathway and inhibit the NF-κB pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
